Product packaging for 3-(3-Methoxyphenoxy)propane-1,2-diol(Cat. No.:CAS No. 17131-51-0)

3-(3-Methoxyphenoxy)propane-1,2-diol

Cat. No.: B096440
CAS No.: 17131-51-0
M. Wt: 198.22 g/mol
InChI Key: PVXJBKOQPCPILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Methoxyphenoxy)propane-1,2-diol is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B096440 3-(3-Methoxyphenoxy)propane-1,2-diol CAS No. 17131-51-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17131-51-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3-(3-methoxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3

InChI Key

PVXJBKOQPCPILX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC(CO)O

Canonical SMILES

COC1=CC(=CC=C1)OCC(CO)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3-methoxyphenoxy)propane-1,2-diol, a positional isomer of the well-known expectorant Guaifenesin. Due to the limited availability of specific experimental data for the 3-methoxy isomer, this document leverages data from its more extensively studied ortho-isomer (Guaifenesin) and para-isomer for comparative analysis. This guide includes tabulated chemical identifiers and physicochemical properties, detailed general experimental protocols for characterization, and visualizations of molecular structures and relevant biological pathways. The information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an organic compound belonging to the class of aryloxypropanediols. It is a structural isomer of Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol], a widely used expectorant, and 3-(4-methoxyphenoxy)propane-1,2-diol. The position of the methoxy group on the phenoxy ring—ortho, meta, or para—can significantly influence the molecule's physical, chemical, and biological properties.[1] This guide focuses on the meta-isomer, this compound, providing a detailed summary of its known chemical properties and offering context through comparison with its isomers.

Chemical Identification and Properties

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
Synonyms Guaifenesin Meta-Isomer
CAS Number 17131-51-0
Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
InChI Key PVXJBKOQPCPILX-UHFFFAOYSA-N
Physicochemical Data

Quantitative experimental data for this compound is not extensively available in the public domain. The following table presents the available data for this compound and provides comparative data for its ortho (Guaifenesin) and para isomers.

PropertyThis compound3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin)3-(4-Methoxyphenoxy)propane-1,2-diol
Melting Point Data not available77-82 °CData not available
Boiling Point Data not available215 °C at 19 mmHgData not available
Water Solubility Data not available50 mg/mL at 25°C[2]Data not available
logP (predicted) 0.6[3]1.40.6[4]
pKa (predicted) Data not available3.36 ± 0.60Data not available

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for the characterization of organic compounds are applicable.

Synthesis of Aryloxypropanediols

A general and environmentally conscious method for the synthesis of aryloxypropanediols involves a one-pot reaction of glycerol with a substituted phenol.[5]

Workflow for the Synthesis of 3-(Aryloxy)propane-1,2-diols:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Glycerol Glycerol Reactor Reaction Vessel (Solvent-free, Heat) Glycerol->Reactor Phenol 3-Methoxyphenol Phenol->Reactor DEC Diethyl Carbonate (DEC) DEC->Reactor Base Base Catalyst (e.g., K2CO3) Base->Reactor Extraction Extraction with Ethyl Acetate Reactor->Extraction Reaction Mixture Recrystallization Recrystallization Extraction->Recrystallization Crude Product Product This compound Recrystallization->Product Purified Product

Caption: General workflow for the one-pot synthesis of aryloxypropanediols.

Protocol:

  • Glycerol, 3-methoxyphenol, and diethyl carbonate are combined in a reaction vessel with a catalytic amount of a base, such as potassium carbonate.

  • The mixture is heated under solvent-free conditions.

  • Upon completion of the reaction, the mixture is cooled and the crude product is extracted using a suitable organic solvent like ethyl acetate.

  • The final product is purified by recrystallization.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7][8]

Protocol:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[6]

  • The temperature is raised slowly and steadily.

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[6]

Determination of Boiling Point

For liquid compounds, the boiling point can be determined at a given pressure using a micro-boiling point or distillation method.[9][10][11]

Protocol (Micro method):

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar apparatus.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Determination of Water Solubility

The solubility of a compound in water provides insight into its polarity.[13][14]

Protocol:

  • A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.

  • Water is added in small, incremental portions (e.g., 0.25 mL).

  • After each addition, the test tube is vigorously shaken.

  • The solubility is observed and can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of substance that dissolves in a given volume of water.

Positional Isomerism

The chemical properties of methoxyphenoxypropane-1,2-diol are influenced by the position of the methoxy group on the benzene ring. The diagram below illustrates the ortho, meta, and para isomers.

G cluster_ortho ortho-isomer (Guaifenesin) cluster_meta meta-isomer cluster_para para-isomer ortho meta para

Caption: Positional isomers of methoxyphenoxypropane-1,2-diol.

Potential Biological Activity and Signaling Pathways

There is no specific information in the literature regarding the biological activity or mechanism of action of this compound. However, given its structural similarity to Guaifenesin, it is plausible that it may exhibit similar expectorant properties.

The proposed mechanism of action for Guaifenesin involves the stimulation of the gastric mucosa, which in turn initiates a reflex secretion of respiratory tract fluid via the vagus nerve (the gastro-pulmonary reflex).[15] This increases the volume and reduces the viscosity of bronchial secretions, thereby promoting their removal through ciliary action and coughing.[15][16][17]

G cluster_input Initiation cluster_pathway Gastro-Pulmonary Reflex cluster_output Physiological Effect Guaifenesin Guaifenesin (Oral Administration) GastricMucosa Stimulation of Gastric Mucosa Guaifenesin->GastricMucosa VagusNerve Vagal Afferent Signal to Brainstem GastricMucosa->VagusNerve Parasympathetic Efferent Parasympathetic Signal to Lungs VagusNerve->Parasympathetic IncreasedSecretion Increased Volume of Bronchial Secretions Parasympathetic->IncreasedSecretion DecreasedViscosity Decreased Viscosity of Mucus Parasympathetic->DecreasedViscosity EnhancedClearance Enhanced Mucociliary Clearance IncreasedSecretion->EnhancedClearance DecreasedViscosity->EnhancedClearance

Caption: Proposed mechanism of action for Guaifenesin (ortho-isomer).

Disclaimer: This pathway is described for the ortho-isomer (Guaifenesin). The biological activity of the meta-isomer has not been reported and may differ.

Conclusion

This compound is a compound of interest due to its relationship with the active pharmaceutical ingredient Guaifenesin. This guide has compiled the available chemical data for this meta-isomer, highlighting the current gaps in the literature regarding its specific physicochemical properties and biological activity. The provided general experimental protocols offer a framework for the synthesis and characterization of this and similar compounds. Further research is warranted to fully elucidate the properties of this compound and to explore its potential applications.

References

In-Depth Structural Analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive structural analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol, a member of the aryloxypropanediol class of organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's physicochemical properties, spectroscopic profile, synthesis, and analytical methodologies.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol [1]
CAS Number 17131-51-0[1]
InChIKey PVXJBKOQPCPILX-UHFFFAOYSA-N[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water (50 mg/ml at 25°C for the ortho isomer), methanol, DMSO (40 mg/ml at 25°C for the ortho isomer), DMF, ethanol (50 mg/ml for the ortho isomer), glycerol, and glycol[3].
Predicted XlogP 0.6[2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation of this compound. The following sections detail the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanediol moiety. The aromatic protons are anticipated to resonate in the downfield region (typically δ 6.5-7.5 ppm)[1]. The methoxy group protons would likely appear as a singlet around δ 3.8 ppm, while the protons on the propane-1,2-diol backbone would exhibit more complex splitting patterns in the upfield region[1].

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, with aromatic carbons resonating between 100-165 ppm and the aliphatic carbons of the methoxy and propanediol groups appearing at higher field strengths[1].

Predicted NMR Chemical Shifts:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5100 - 130
Aromatic C-O-155 - 165
Aromatic C-OCH₃-158 - 162
Methoxy (-OCH₃)~3.8~55
-OCH₂-~4.0~70
-CH(OH)-~3.9~73
-CH₂OH~3.6~63

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups.

Expected Vibrational Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching, hydrogen-bonded3600 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=C (aromatic)Stretching1600 - 1450
C-O (ether, aromatic)Asymmetric Stretching1275 - 1200
C-O (ether, aromatic)Symmetric Stretching1075 - 1020
C-O (alcohol)Stretching1260 - 1000
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 198. The fragmentation pattern would likely involve cleavage of the ether linkage and loss of water from the diol moiety. Predicted m/z values for common adducts are [M+H]⁺ at 199.09648 and [M+Na]⁺ at 221.07842[2].

Synthesis and Analytical Protocols

Synthesis Protocol

A common and effective method for the synthesis of 3-aryloxy-propane-1,2-diols is the nucleophilic ring-opening of an epoxide with a phenoxide[1].

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 3-Methoxyphenol 3-Methoxyphenol Base_Deprotonation Base (e.g., NaOH) Deprotonation 3-Methoxyphenol->Base_Deprotonation Glycidol Glycidol Nucleophilic_Attack Nucleophilic Attack (Ring Opening) Glycidol->Nucleophilic_Attack Base_Deprotonation->Nucleophilic_Attack Forms 3-methoxyphenoxide Product 3-(3-Methoxyphenoxy) propane-1,2-diol Nucleophilic_Attack->Product

References

Spectroscopic Profile of 3-(3-Methoxyphenoxy)propane-1,2-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Chemical Formula: C₁₀H₁₄O₄

Molecular Weight: 198.22 g/mol [1]

InChI Key: PVXJBKOQPCPILX-UHFFFAOYSA-N[1]

SMILES: COC1=CC(=CC=C1)OCC(CO)O[2]

Spectroscopic Data

The following sections present a summary of the available and predicted spectroscopic data for 3-(3-Methoxyphenoxy)propane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not prevalent in the reviewed literature, the expected chemical shifts can be inferred based on the structure.[1]

¹H NMR (Proton NMR): The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propane-1,2-diol moiety.[1] The chemical shifts (δ) are influenced by the electronic environment of the protons.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide signals corresponding to each unique carbon atom in the molecule, including those in the aromatic ring, the methoxy group, and the propane-1,2-diol chain.

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound is available.

AdductPredicted m/z
[M+H]⁺199.09648
[M+Na]⁺221.07842
[M-H]⁻197.08192
[M+NH₄]⁺216.12302
[M+K]⁺237.05236
[M+H-H₂O]⁺181.08646
[M]⁺198.08865
Data sourced from PubChem[2]

Under electron ionization (EI), the molecular ion ([M]⁺) can be expected to fragment, producing characteristic ions. Potential fragmentation patterns could include:[1]

m/zPossible Fragment Ion
198[M]⁺ (Molecular ion)
137[M - CH₂OH - H₂O]⁺
124[CH₃OC₆H₄O]⁺
109[C₇H₉O]⁺
77[C₆H₅]⁺
Data sourced from Benchchem[1]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3600-3200 (broad)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=C (aromatic)Stretching1600-1450
C-O (ether)Stretching1250-1000
C-O (alcohol)Stretching1260-1000
Expected ranges based on general IR correlation tables.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available in the searched literature. However, a general methodology can be outlined based on the synthesis of related aryloxypropanediols.[1]

Synthesis

A common and effective method for synthesizing 3-aryloxy-propane-1,2-diols is through the nucleophilic ring-opening of an epoxide with a phenoxide.[1]

  • Deprotonation: 3-methoxyphenol is deprotonated using a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the 3-methoxyphenoxide nucleophile.[1]

  • Nucleophilic Attack: The generated phenoxide attacks a three-carbon epoxide, such as glycidol or epichlorohydrin, in a nucleophilic substitution (SN2) reaction on the strained three-membered ring.[1] This step is crucial for establishing the desired connectivity.

  • Work-up and Purification: The reaction mixture is then worked up to neutralize any remaining base and remove salts. The crude product is purified, typically by flash chromatography, to isolate the this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.[1]

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Infrared Spectroscopy:

  • Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid (if applicable), as a KBr pellet for a solid, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants 3-Methoxyphenol + Glycidol Reaction Nucleophilic Ring-Opening Reactants->Reaction Purification Purification (Chromatography) Reaction->Purification Product 3-(3-Methoxyphenoxy) propane-1,2-diol Purification->Product NMR NMR (1H, 13C, 2D) Product->NMR Structural Elucidation MS Mass Spectrometry (EI, ESI) Product->MS Molecular Weight & Fragmentation IR IR Spectroscopy (ATR) Product->IR Functional Group Identification Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: General workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(3-Methoxyphenoxy)propane-1,2-diol. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines relevant experimental protocols, and presents logical workflows for compound characterization.

Introduction

This compound is an organic compound and a positional isomer of the well-known expectorant Guaifenesin (which is the ortho-isomer, 3-(2-methoxyphenoxy)propane-1,2-diol).[1] As a member of the aryloxypropanediol class of molecules, its physical properties are of interest for various applications in medicinal chemistry and material science.[1] The position of the methoxy group on the phenoxy ring significantly influences the compound's physical and chemical characteristics.[1] Detailed experimental characterization of the meta-isomer is less prevalent in scientific literature compared to its ortho and para counterparts.[1] This guide aims to collate the available information and provide a framework for its further study.

Chemical Identity

IdentifierValue
IUPAC Name This compound
Synonyms 1,2-Propanediol, 3-(m-methoxyphenoxy)-, Guaifenesin Meta-Isomer
CAS Number 17131-51-0[1][2]
Chemical Formula C₁₀H₁₄O₄[1][2]
Molecular Weight 198.22 g/mol [1][2]
InChI Key PVXJBKOQPCPILX-UHFFFAOYSA-N[1]

Physical Properties

Quantitative experimental data for this compound is limited. The following table summarizes the available data and includes values for the ortho (Guaifenesin) and para isomers for comparative purposes.

PropertyThis compound (meta-isomer)3-(2-Methoxyphenoxy)propane-1,2-diol (ortho-isomer)3-(4-Methoxyphenoxy)propane-1,2-diol (para-isomer)
Melting Point Data not available77.0-86.0 °C77-79 °C
Boiling Point Data not available215 °C at 19 mmHg176-178 °C at 2.5 Torr
Density Data not availableData not availableData not available
Solubility Data not availableSoluble in water (50 mg/ml at 25°C), methanol, DMSO (40 mg/ml at 25°C), DMF, ethanol (50 mg/ml), glycerol and glycol.[3][4]Data not available
Predicted XlogP 0.61.40.6

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or reaction vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamps and stand

Procedure:

  • Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gradually. As the liquid heats, air will slowly bubble out of the inverted capillary tube.

  • Continue heating until a steady stream of bubbles emerges from the capillary tube.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Volumetric flasks and pipettes

  • Stirring apparatus (e.g., magnetic stirrer and stir bars)

  • Constant temperature bath or shaker

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Isothermal Equilibrium Method):

  • Prepare saturated solutions by adding an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a series of vials.

  • Seal the vials and place them in a constant temperature bath or shaker set to a specific temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. It may be necessary to filter the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantify the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC with a standard curve).

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel or under-characterized compound like this compound.

G Workflow for Physical Property Characterization cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_physical Physical Property Determination cluster_documentation Data Analysis & Reporting synthesis Compound Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir purity_check Purity Analysis (e.g., HPLC, GC) ftir->purity_check melting_point Melting Point data_analysis Data Analysis & Comparison melting_point->data_analysis boiling_point Boiling Point boiling_point->data_analysis solubility Solubility Studies solubility->data_analysis density Density Measurement density->data_analysis purity_check->melting_point purity_check->boiling_point purity_check->solubility purity_check->density report Technical Report / Whitepaper data_analysis->report

Workflow for Physical Property Characterization

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While there is a notable lack of extensive experimental data for this specific meta-isomer, this document provides a foundation for future research by presenting data from its isomers for comparison and by outlining standard experimental protocols for its characterization. The provided workflow diagram offers a logical progression for the systematic investigation of this and other similar compounds. Further experimental investigation is necessary to fully elucidate the physical properties of this compound and to understand the structure-property relationships within this class of compounds.

References

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol from Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 3-(3-methoxyphenoxy)propane-1,2-diol, a structural isomer of the common expectorant Guaifenesin, starting from the bio-renewable feedstock, glycerol. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic workflow and relevant physiological mechanisms.

Introduction

This compound is a vicinal diol and an aromatic ether. Its structural similarity to Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) suggests potential applications in pharmaceutical research as an expectorant, muscle relaxant, or as a key intermediate in the synthesis of more complex molecules.[1][2] The use of glycerol as a starting material is of significant interest due to its low cost and availability as a byproduct of biodiesel production, positioning this synthesis within the framework of green and sustainable chemistry.

This guide focuses on a robust and scalable two-step synthetic pathway:

  • Chlorination of Glycerol: Selective conversion of glycerol to 3-chloro-1,2-propanediol (α-chlorohydrin).

  • Williamson Ether Synthesis: Coupling of 3-chloro-1,2-propanediol with 3-methoxyphenol to form the target ether linkage.

Synthetic Pathway Overview

The overall transformation from glycerol to this compound is outlined below. The process begins with the activation of glycerol via chlorination, followed by a nucleophilic substitution reaction with the sodium salt of 3-methoxyphenol.

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 Glycerol Glycerol Chloropropanediol 3-Chloro-1,2-propanediol Glycerol->Chloropropanediol Step 1: Chlorination (HCl, Catalyst) FinalProduct This compound Chloropropanediol->FinalProduct Step 2: Williamson Ether Synthesis (SN2 Reaction) Methoxyphenol 3-Methoxyphenol Methoxyphenoxide Sodium 3-Methoxyphenoxide Methoxyphenol->Methoxyphenoxide Deprotonation (NaOH) Methoxyphenoxide->FinalProduct Mechanism_of_Action Compound Guaifenesin Isomer (Oral Administration) Stomach Gastric Mucosa Compound->Stomach Irritation/ Stimulation Vagal_Afferent Vagal Afferent Nerve Fibers Stomach->Vagal_Afferent Signal Transduction Brainstem Brainstem (Vagal Nuclei) Vagal_Afferent->Brainstem Vagal_Efferent Vagal Efferent (Parasympathetic) Fibers Brainstem->Vagal_Efferent Reflex Arc Airway_Glands Submucosal Glands in Respiratory Tract Vagal_Efferent->Airway_Glands Cholinergic Stimulation Mucus_Secretion Increased Volume of Airway Fluid Airway_Glands->Mucus_Secretion Mucus_Viscosity Decreased Mucus Viscosity Airway_Glands->Mucus_Viscosity Ciliary_Action Enhanced Mucociliary Clearance Mucus_Secretion->Ciliary_Action Mucus_Viscosity->Ciliary_Action Cough Productive Cough Ciliary_Action->Cough

References

The Biological Activity of Aryloxypropanediols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of aryloxypropanediols, a class of compounds with diverse pharmacological applications. This document details their mechanisms of action, quantitative activity data, and the experimental protocols used to evaluate their effects.

Introduction to Aryloxypropanediols

Aryloxypropanediols are a class of chemical compounds characterized by a propanediol backbone with an ether linkage to an aryl group. This structural motif is the basis for a variety of therapeutic agents with activities ranging from skeletal muscle relaxation and expectorant effects to antimicrobial properties. Key members of this class include mephenesin, methocarbamol, guaifenesin, and chlorphenesin. Their biological effects are largely determined by the nature and substitution of the aromatic ring and modifications to the propanediol moiety.

Key Biological Activities and Mechanisms of Action

The biological activities of aryloxypropanediols are diverse, with specific compounds exhibiting distinct pharmacological profiles.

Skeletal Muscle Relaxant Activity

Certain aryloxypropanediols, notably mephenesin and its carbamate derivative methocarbamol, are recognized for their centrally acting muscle relaxant properties.

Mephenesin: Mephenesin is believed to exert its muscle relaxant effects by potentiating GABAergic transmission in the central nervous system (CNS).[1] It is thought to act on internuncial neurons in the spinal cord, leading to a decrease in muscle tone and alleviation of muscle spasms.[1] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS, mephenesin reduces neuronal excitability.[1]

Methocarbamol: A carbamate derivative of guaifenesin, methocarbamol also acts as a central muscle relaxant.[2] Its precise mechanism of action is not fully elucidated but is thought to involve general CNS depression.[2] Studies have shown that (+)-R-methocarbamol has a higher muscle relaxant activity compared to the racemic mixture or the (-)-S-enantiomer.[3]

Signaling Pathway: Mephenesin's Potentiation of GABAergic Transmission

GABAA_Potentiation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GAD GABA_Vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release GABA_synthesis GABA GAD->GABA_synthesis GABA_synthesis->GABA_Vesicle GABAA_Receptor GABAA Receptor Synaptic_Cleft->GABAA_Receptor GABA Binds Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) GABAA_Receptor->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibition) Mephenesin Mephenesin Mephenesin->GABAA_Receptor Chloride_Channel_Open->Hyperpolarization Cl- Influx

Mephenesin enhances GABA's inhibitory effect on the GABAA receptor.
Expectorant Activity

Guaifenesin is widely used as an expectorant to help clear mucus from the airways. Its mechanism is thought to involve a neurally mediated pathway known as the gastro-pulmonary reflex.[4][5]

Guaifenesin: Oral administration of guaifenesin is believed to irritate the gastric mucosa, which in turn stimulates vagal afferent nerve fibers.[4] This sensory input to the CNS triggers a reflex efferent parasympathetic stimulation of the bronchial glands, leading to an increase in the volume and a decrease in the viscosity of bronchial secretions.[5] This makes the mucus easier to clear from the airways by coughing.

Workflow: Guaifenesin's Gastro-Pulmonary Reflex

Gastro_Pulmonary_Reflex Guaifenesin Oral Guaifenesin Stomach Stomach Guaifenesin->Stomach Irritation of Gastric Mucosa Vagal_Afferent Vagal Afferent Nerve Stimulation Stomach->Vagal_Afferent CNS Central Nervous System Vagal_Afferent->CNS Vagal_Efferent Vagal Efferent (Parasympathetic) Signal CNS->Vagal_Efferent Bronchial_Glands Bronchial Glands Vagal_Efferent->Bronchial_Glands Mucus_Secretion Increased, Less Viscous Mucus Secretion Bronchial_Glands->Mucus_Secretion Expectorant_Effect Expectorant Effect Mucus_Secretion->Expectorant_Effect

The proposed mechanism of guaifenesin's expectorant action.
Antimicrobial Activity

Certain aryloxypropanediols, such as chlorphenesin and some synthetic derivatives, exhibit antimicrobial properties.

Chlorphenesin: This compound is used as a preservative in cosmetic and pharmaceutical products due to its broad-spectrum activity against bacteria and fungi.[6] It is effective against both Gram-positive and Gram-negative bacteria.[7][8]

Synthetic 1,3-bis(aryloxy)propan-2-amines: Studies have shown that some synthetic derivatives of aryloxypropanediols possess potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of selected aryloxypropanediols.

Table 1: Muscle Relaxant and Related Activities

CompoundActivityExperimental ModelQuantitative DataReference(s)
MethocarbamolInhibition of muscle spindle resting dischargeMurine extensor digitorum longus muscleIC50 ≈ 300 µM[10][11]

Note: Specific in vivo ED50 values for the muscle relaxant effects of mephenesin and methocarbamol from rotarod studies were not available in the reviewed literature.

Table 2: Antimicrobial Activity of Chlorphenesin

MicroorganismActivityQuantitative Data (MIC)Reference(s)
Staphylococcus aureusAntibacterialSeveral mg/mL[1]
Candida albicansAntifungalSeveral mg/mL[1]

Note: MIC values for chlorphenesin can vary depending on the specific strain and testing conditions.[1]

Table 3: Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines

CompoundBacterial StrainQuantitative Data (MIC in µg/mL)Quantitative Data (MIC in µM)Reference(s)
CPD20S. pyogenes2.56.58[9]
CPD20S. aureus2.56.58[9]
CPD20E. faecalis513.16[9]
CPD20MRSA (all tested strains)2.56.58[9]
CPD22S. pyogenes2.55.99[9]
CPD22S. aureus511.97[9]
CPD22E. faecalis511.97[9]
CPD22MRSA (some strains)2.5 - 55.99 - 11.97[9]
CPD18S. aureus & S. pyogenes1028.68[9]
CPD21S. aureus & S. pyogenes1026.32[9]

Experimental Protocols

Evaluation of Skeletal Muscle Relaxant Activity: The Rotarod Test

The rotarod test is a standard method for assessing motor coordination and the effects of muscle relaxant drugs in rodents.

Principle: A rodent is placed on a rotating rod. The time the animal is able to stay on the rod before falling is measured. A decrease in this time after drug administration indicates impaired motor coordination, which is an indicator of muscle relaxant activity.

Apparatus:

  • Rotarod apparatus with a rotating rod (typically 2-3 cm in diameter) with adjustable speed.

  • Timer.

  • Animal cages.

Procedure:

  • Animal Acclimatization: Allow the animals (e.g., mice) to acclimatize to the experimental room for at least one hour before testing.

  • Training Phase:

    • Set the rotarod to a constant speed (e.g., 20-25 rpm).

    • Place each mouse individually on the rotating rod.

    • Conduct three training trials with a 10-15 minute interval between each trial.

    • Record the latency to fall for each mouse. Animals that are unable to remain on the rod for a predetermined time (e.g., 3-5 minutes) may be excluded.

  • Drug Administration:

    • Administer the test compound (e.g., methocarbamol) or vehicle control to the trained animals via an appropriate route (e.g., intraperitoneal injection).

  • Test Phase:

    • At a predetermined time after drug administration (e.g., 30 minutes), place each mouse back on the rotarod.

    • Record the time each animal remains on the rotating rod. A cut-off time (e.g., 5 minutes) is typically set.

  • Data Analysis:

    • Compare the fall-off times of the drug-treated group with the control group. A statistically significant decrease in the time spent on the rod in the treated group is indicative of muscle relaxant effects.

    • If multiple doses are tested, an ED50 (the dose that causes 50% of the animals to fall from the rod within a specific time) can be calculated.

Determination of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

  • 96-well microtiter plates.

  • Sterile culture broth (e.g., Mueller-Hinton Broth).

  • Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Stock solution of the test compound.

  • Multichannel pipette.

  • Incubator.

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Add a specific volume of sterile broth to all wells of the microtiter plate, except for the first column.

    • Add twice the highest desired final concentration of the test compound to the first column.

    • Perform serial twofold dilutions by transferring a specific volume of the compound solution from one column to the next, mixing well at each step.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism in sterile broth.

    • Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Reading of Results:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Structure-Activity Relationships

The biological activity of aryloxypropanediols is significantly influenced by their chemical structure.

  • Muscle Relaxant Activity: The presence of a carbamate group, as in methocarbamol, is thought to enhance the duration of action compared to the parent diol, mephenesin.

  • Antimicrobial Activity: For synthetic 1,3-bis(aryloxy)propan-2-amines, the nature of the aryl substituents plays a crucial role in their antibacterial potency.[9] Further quantitative structure-activity relationship (QSAR) studies could help in the design of more potent antimicrobial agents based on this scaffold.

Conclusion

Aryloxypropanediols represent a versatile class of compounds with a range of clinically relevant biological activities. Their mechanisms of action, while not fully understood for all members, involve interactions with the central nervous system and peripheral tissues. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of this important class of molecules.

References

An In-depth Technical Guide to the Positional Isomerism of Methoxyphenoxy-propane-1,2-diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of positional isomers of methoxyphenoxy-propane-1,2-diols. This class of compounds, most notably represented by guaifenesin, holds significant interest in medicinal chemistry due to its expectorant and muscle relaxant properties. Understanding the influence of the methoxy group's position on the phenoxy ring is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Introduction to Methoxyphenoxy-propane-1,2-diol Isomers

The core structure of methoxyphenoxy-propane-1,2-diol consists of a methoxyphenol moiety linked via an ether bond to a propane-1,2-diol backbone. Positional isomerism arises from the location of the methoxy group on the aromatic ring (ortho, meta, or para) and the attachment point of the phenoxy group to the propane-diol chain. This guide focuses on the four primary isomers:

  • 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin, ortho-isomer): The most well-known isomer, widely used as an expectorant.[1]

  • 3-(3-Methoxyphenoxy)propane-1,2-diol (meta-isomer): A less studied isomer.

  • 3-(4-Methoxyphenoxy)propane-1,2-diol (para-isomer): Another isomer with limited characterization in the literature.

  • 2-(2-Methoxyphenoxy)propane-1,3-diol: An isomer of guaifenesin where the phenoxy group is attached to the central carbon of the propane-diol chain.

Synthesis of Positional Isomers

The most common and versatile method for synthesizing 3-(methoxyphenoxy)propane-1,2-diols is the Williamson ether synthesis.[2][3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, a methoxyphenoxide reacts with a three-carbon electrophile, such as epichlorohydrin or glycidol, under basic conditions.[1][7]

General Synthetic Workflow

The overall synthetic strategy for the ortho, meta, and para isomers is depicted below.

G General Synthesis of 3-(Methoxyphenoxy)propane-1,2-diols cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Methoxyphenol Methoxyphenol Formation of Phenoxide Formation of Phenoxide Methoxyphenol->Formation of Phenoxide + Base Epichlorohydrin Epichlorohydrin Nucleophilic Attack Nucleophilic Attack Epichlorohydrin->Nucleophilic Attack Base Base Formation of Phenoxide->Nucleophilic Attack Reacts with Ring Opening & Hydrolysis Ring Opening & Hydrolysis Nucleophilic Attack->Ring Opening & Hydrolysis Methoxyphenoxy-propane-1,2-diol Methoxyphenoxy-propane-1,2-diol Ring Opening & Hydrolysis->Methoxyphenoxy-propane-1,2-diol Acidic Workup

Caption: General workflow for the synthesis of 3-(methoxyphenoxy)propane-1,2-diols.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2-Methoxyphenoxy)propane-1,2-diol (ortho-isomer)

This protocol is adapted from the well-established synthesis of guaifenesin.

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.), and stir the mixture at room temperature for 30 minutes to form the sodium or potassium 2-methoxyphenoxide.[1]

  • Nucleophilic Substitution: To the stirred solution, add (±)-epichlorohydrin (1.05 eq.) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C and maintain it for 4-6 hours.

  • Hydrolysis and Workup: Cool the reaction mixture to room temperature and add water to dissolve any inorganic salts. If DMF was used as the solvent, perform an aqueous workup by extracting the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield pure 3-(2-methoxyphenoxy)propane-1,2-diol.

Protocol 2: Synthesis of this compound (meta-isomer)

This protocol is a modification of the general Williamson ether synthesis for the meta-isomer.[7]

  • Phenoxide Formation: Following the procedure in Protocol 1, react 3-methoxyphenol (1.0 eq.) with sodium hydroxide (1.1 eq.) in DMF at room temperature for 30 minutes.

  • Nucleophilic Substitution: Add (±)-glycidol (1.1 eq.) dropwise to the reaction mixture. Heat the mixture to 90-110 °C for 6-8 hours. The use of glycidol instead of epichlorohydrin can offer a more direct route to the diol.[7]

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure meta-isomer.

Protocol 3: Synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol (para-isomer)

This protocol is adapted from general procedures for Williamson ether synthesis.

  • Phenoxide Formation: Dissolve 4-methoxyphenol (1.0 eq.) in a mixture of water and a phase-transfer catalyst such as tetrabutylammonium bromide. Add sodium hydroxide (1.2 eq.) and stir until a homogenous solution is obtained.

  • Nucleophilic Substitution: Add epichlorohydrin (1.1 eq.) and heat the mixture to reflux (around 100 °C) for 3-5 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like isopropanol or by column chromatography to yield the pure para-isomer.

Protocol 4: Synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol

The synthesis of this isomer requires a different starting material for the three-carbon backbone.

  • Phenoxide Formation: Prepare sodium 2-methoxyphenoxide as described in Protocol 1.

  • Nucleophilic Substitution: Add 1,3-dichloro-2-propanol (1.0 eq.) to the phenoxide solution in DMF. Heat the reaction mixture to 100-120 °C for 8-12 hours.

  • Hydrolysis and Workup: After cooling, pour the reaction mixture into water and extract with ether. Wash the ethereal solution with a dilute sodium hydroxide solution to remove any unreacted 2-methoxyphenol, followed by a wash with water. Dry the organic layer over anhydrous potassium carbonate and evaporate the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(2-methoxyphenoxy)propane-1,3-diol.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for the four positional isomers.

Table 1: General Physicochemical Properties

IsomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
ortho3-(2-Methoxyphenoxy)propane-1,2-diolC₁₀H₁₄O₄198.2293-14-179-82
metaThis compoundC₁₀H₁₄O₄198.2217131-51-0Not Available
para3-(4-Methoxyphenoxy)propane-1,2-diolC₁₀H₁₄O₄198.2217131-52-176-80[6]
1,3-diol2-(2-Methoxyphenoxy)propane-1,3-diolC₁₀H₁₄O₄198.2214007-09-1>52 (dec.)

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

IsomerAromatic Protons-OCH₃-OCH₂--CH(OH)--CH₂OH
ortho~6.8-7.0 (m, 4H)~3.8 (s, 3H)~4.0-4.1 (m, 2H)~3.9-4.0 (m, 1H)~3.6-3.7 (m, 2H)
meta~6.4-7.2 (m, 4H)~3.7 (s, 3H)~3.9-4.0 (m, 2H)~3.8-3.9 (m, 1H)~3.5-3.6 (m, 2H)
para~6.8 (d, 2H), ~6.9 (d, 2H)~3.7 (s, 3H)~3.9 (d, 2H)~4.0 (m, 1H)~3.6 (dd, 2H)
1,3-diol~6.8-7.1 (m, 4H)~3.8 (s, 3H)-~4.5 (m, 1H)~3.8-3.9 (m, 4H)

Note: NMR data are approximate and can vary based on solvent and instrument.

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

IsomerAromatic C-OCH₃-OCH₂--CH(OH)--CH₂OH
ortho~112, 115, 121, 122, 148, 150~56~71~70~64
meta~102, 107, 108, 130, 157, 160~55~70~70~63
para~115, 116, 153, 154~56~71~70~64
1,3-diol~113, 118, 121, 122, 147, 150~56-~80~62

Note: NMR data are approximate and can vary based on solvent and instrument.

Table 4: Mass Spectrometry Fragmentation Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragment Ions
ortho198124, 109, 77
meta198137, 124, 109, 77[7]
para198124, 109[8]
1,3-diol198Not Available

Pharmacological Activity and Signaling Pathways

The pharmacological profile of these isomers is not extensively studied, with the exception of guaifenesin.

Expectorant Activity

Guaifenesin's primary clinical use is as an expectorant. It is believed to work by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. This may be mediated by stimulation of the gastric mucosa, leading to a reflex stimulation of bronchial secretions (gastropulmonary reflex).[9][10]

Muscle Relaxant Activity

Guaifenesin and related compounds, such as mephenesin, are known to possess centrally acting muscle relaxant properties.[9][10] This effect is thought to be mediated through the depression of nerve impulse transmission in the spinal cord, brain stem, and subcortical areas of the brain.[3] Some evidence suggests that guaifenesin may act as an antagonist at the NMDA receptor, which could contribute to its muscle relaxant and potential anticonvulsant effects.[11][12][13]

The comparative muscle relaxant activities of the meta and para isomers have not been well-documented. However, based on the SAR of related compounds, it is plausible that they may also exhibit some degree of muscle relaxant effects.

Proposed Signaling Pathway for Muscle Relaxation

The following diagram illustrates a proposed signaling pathway for the muscle relaxant effects of guaifenesin, involving the antagonism of the NMDA receptor.

G Proposed NMDA Receptor Antagonism Pathway Guaifenesin Guaifenesin NMDA_Receptor NMDA Receptor Guaifenesin->NMDA_Receptor Antagonizes Ion_Channel_Opening Ion Channel Opening NMDA_Receptor->Ion_Channel_Opening Reduced_Excitation Reduced Neuronal Excitation NMDA_Receptor->Reduced_Excitation Leads to Glutamate_Binding Glutamate Binding Glutamate_Binding->NMDA_Receptor Calcium_Influx Ca²⁺ Influx Ion_Channel_Opening->Calcium_Influx Neuronal_Excitation Neuronal Excitation Calcium_Influx->Neuronal_Excitation Muscle_Contraction Muscle Contraction Neuronal_Excitation->Muscle_Contraction Muscle_Relaxation Muscle Relaxation Reduced_Excitation->Muscle_Relaxation

Caption: Proposed mechanism of muscle relaxation via NMDA receptor antagonism.

Conclusion

The positional isomerism of methoxyphenoxy-propane-1,2-diols presents a rich area for further research. While the ortho-isomer, guaifenesin, is a well-established pharmaceutical, the pharmacological profiles of the meta, para, and 2-phenoxy-1,3-diol isomers remain largely unexplored. The synthetic protocols outlined in this guide provide a framework for the preparation of these compounds, enabling further investigation into their structure-activity relationships. A deeper understanding of how the position of the methoxy group influences receptor binding and biological activity could lead to the development of novel therapeutics with improved efficacy and safety profiles. Future research should focus on the systematic pharmacological screening of these isomers and the elucidation of their precise mechanisms of action.

References

Technical Guide: 3-(3-Methoxyphenoxy)propane-1,2-diol as a Process-Related Impurity in Guaifenesin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant in cough and cold formulations. The control of impurities in active pharmaceutical ingredients (APIs) like guaifenesin is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. One such process-related impurity is 3-(3-Methoxyphenoxy)propane-1,2-diol , a positional isomer of the active molecule.

This technical guide provides an in-depth analysis of this specific impurity, covering its origin, regulatory limits, and analytical control strategies. Positional isomers, which share the same molecular formula but differ in the substitution pattern on an aromatic ring, can have different physicochemical and pharmacological properties, making their control essential.

Origin and Formation of the Impurity

The primary route for the synthesis of guaifenesin is the Williamson ether synthesis. This process involves the reaction of 2-methoxyphenol (guaiacol) with a three-carbon epoxide, such as glycidol or epichlorohydrin, under basic conditions.

The formation of the this compound impurity is a direct consequence of impurities present in the starting materials. Specifically, the presence of the positional isomer 3-methoxyphenol in the guaiacol raw material will lead to its reaction alongside guaiacol, producing the corresponding isomeric impurity.

G Guaiacol 2-Methoxyphenol (Guaiacol) (Starting Material) Base Base (e.g., NaOH) Ring Opening Guaiacol->Base Impurity_SM 3-Methoxyphenol (Starting Material Impurity) Impurity_SM->Base Glycidol Glycidol (Reagent) Glycidol->Base Glycidol->Base Guaifenesin Guaifenesin (API) Impurity_Product This compound (Positional Isomer Impurity) Base->Guaifenesin Desired Reaction Base->Impurity_Product Side Reaction

Caption: Synthetic pathway of Guaifenesin and the formation of its positional isomer.

Regulatory Landscape and Quantitative Data

Positional isomers like this compound are often controlled as unspecified or "other" impurities in pharmacopeial monographs unless they are known to be toxic or are typically present at significant levels. The acceptance criteria are guided by the International Council for Harmonisation (ICH) Q3A guidelines, which set thresholds for reporting, identification, and qualification of impurities.

The limits for this impurity fall under the general monograph specifications for unspecified impurities in major pharmacopeias.

PharmacopeiaImpurity CategoryAcceptance Criterion (% w/w)Citation
European Pharmacopoeia (Ph. Eur.) Unspecified Impurities≤ 0.10[1]
United States Pharmacopeia (USP) Any Other Individual Impurity≤ 0.5[2]

Note: These limits apply to each individual unspecified impurity.

Analytical Control Strategy

The control of this compound requires a validated, stability-indicating analytical method capable of separating it from the guaifenesin API and other related substances. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

G SamplePrep Sample Preparation (Dissolve API/formulation in diluent) HPLC HPLC System (Pump, Injector, Column Oven) SamplePrep->HPLC Column Chromatographic Separation (e.g., C18 Column) HPLC->Column Detection UV Detection (e.g., 273-276 nm) Column->Detection Data Data Acquisition & Processing (Chromatography Data System) Detection->Data Analysis Impurity Quantification (Compare peak area to reference) Data->Analysis Report Reporting & Specification Check (Compare against monograph limits) Analysis->Report

Caption: General analytical workflow for the control of Guaifenesin impurities.
Detailed Experimental Protocol (Example HPLC Method)

The following protocol is a composite example based on published methods for the analysis of guaifenesin and its impurities.[2][3] Method validation as per ICH Q2(R1) guidelines is required to demonstrate suitability for its intended purpose.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV/PDA Detector
Column Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid : Methanol (90:10 v/v)
Mobile Phase B 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid : Methanol (10:90 v/v)
Gradient Program Time (min) / %B: 0/0, 50/40, 52/0, 60/0
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 273 nm
Injection Volume 10 µL
Diluent Acetonitrile : Water (80:20 v/v)

System Suitability: The method must be verified before use by checking parameters such as resolution between guaifenesin and its known impurities, peak tailing, and reproducibility (%RSD of replicate injections). A resolution of ≥2.0 between adjacent impurity peaks is generally required.

Conclusion

The control of the positional isomer this compound is a key consideration in the manufacturing of high-quality guaifenesin API. Its origin as a process-related impurity necessitates strict control of the starting material, guaiacol. Although not typically specified by name in major pharmacopeias, its concentration is limited by the general thresholds for unspecified or "other" individual impurities.

Robust analytical methods, primarily stability-indicating HPLC-UV, are essential for the accurate quantification of this impurity. By implementing rigorous sourcing and analytical strategies, pharmaceutical manufacturers can ensure that guaifenesin products meet the required standards for purity, safety, and efficacy.

References

Discovery and history of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propane-1,2-diol

Abstract

This technical guide provides a comprehensive overview of this compound, a less-studied positional isomer of the widely used expectorant, Guaifenesin. Due to the limited direct research on the 3-methoxy isomer, this document synthesizes information from closely related and commercially significant compounds, including Guaifenesin (the 2-methoxy isomer) and Mephenoxalone. The guide covers the historical context of related compounds, plausible synthetic routes, characterization techniques, and inferred pharmacological properties. It also addresses its potential role as a process-related impurity in pharmaceutical manufacturing. This paper aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the broader class of aryloxypropanediols and to highlight the existing knowledge gap regarding the 3-methoxy isomer, thereby suggesting avenues for future research.

Introduction to Aryloxypropanediols

Aryloxypropanediols are a class of organic compounds characterized by an aryloxy group linked to a propane-1,2-diol moiety. This structural motif is of significant interest in medicinal chemistry and has given rise to several commercially successful drugs. The versatility of the aromatic ring allows for various substitutions, leading to a wide range of pharmacological activities.

This compound is a specific positional isomer within the methoxyphenoxypropanediol family. Unlike its well-documented ortho isomer, 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin), the meta-substituted counterpart has not been the subject of extensive research. Consequently, its discovery, history, and pharmacological profile are not well-defined in the scientific literature. This guide will, therefore, leverage the substantial body of knowledge on its isomers to provide a comprehensive understanding of its likely chemical and biological properties.

Historical Context of Related Compounds

While a specific history for this compound is not available, the development of its related compounds provides a valuable historical context for the therapeutic interest in this chemical class.

  • Guaifenesin (3-(2-Methoxyphenoxy)propane-1,2-diol): Also known as glyceryl guaiacolate, Guaifenesin has a long history of use as an expectorant. It is a common ingredient in over-the-counter cough and cold medications, valued for its ability to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thereby facilitating their removal.

  • Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one): Though not a propanediol itself, Mephenoxalone is a closely related derivative. It was first approved in 1961 and has been used as a muscle relaxant and mild anxiolytic. Its mechanism of action involves the depression of the polysynaptic reflex arc in the spinal cord, leading to a reduction in muscle spasms. The history of Mephenoxalone highlights the early exploration of aryloxypropanediol derivatives for their effects on the central nervous system.

Synthesis and Characterization

The synthesis of this compound would likely follow established protocols for the preparation of aryloxypropanediols. A common method involves the reaction of a substituted phenol with a glycidol or a related three-carbon synthon under basic conditions.

General Synthetic Pathway

The synthesis proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of glycidol. The regioselectivity of this reaction is crucial to ensure the formation of the desired 1,2-diol isomer over the 1,3-diol.

Synthesis_Pathway General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Methoxyphenol 3-Methoxyphenol Reaction Reaction Mixture 3-Methoxyphenol->Reaction Nucleophilic Attack Glycidol Glycidol Glycidol->Reaction Epoxide Ring Opening Base Base (e.g., NaOH, KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product

Caption: General synthetic scheme for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound, based on general procedures for related compounds.

  • Reaction Setup: To a solution of 3-methoxyphenol in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added to generate the corresponding phenoxide in situ.

  • Addition of Glycidol: Glycidol is then added dropwise to the reaction mixture at a controlled temperature to manage any exothermic reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature or gentle heat until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is neutralized with a dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Characterization

The structural elucidation of the synthesized compound would be performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propane-1,2-diol moiety.

  • Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound.

Physicochemical and Pharmacological Data

Property3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin)This compound
CAS Number 93-14-1Not assigned
Molecular Formula C₁₀H₁₄O₄C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol 198.22 g/mol
Melting Point 78.5 °CNot reported
Primary Indication ExpectorantNot reported
Mechanism of Action Increases respiratory tract fluid secretionsNot reported

Potential Pharmacological Activity and Signaling Pathways

The pharmacological profile of this compound has not been elucidated. However, based on the activities of its isomers and related compounds, several possibilities can be hypothesized. The shift of the methoxy group from the ortho to the meta position can significantly alter the molecule's electronic distribution and steric profile, potentially leading to a different pharmacological activity.

Given that Mephenoxalone, a related compound, acts as a central nervous system depressant and muscle relaxant, it is plausible that this compound could exhibit similar properties. The mechanism of such an action typically involves the modulation of neuronal signaling in the central nervous system.

CNS_Depressant_Pathway Hypothesized CNS Depressant Signaling Pathway Compound This compound (Hypothesized) CNS Central Nervous System (CNS) Compound->CNS GABA GABAergic System (Potential Modulation) Compound->GABA May potentiate SpinalCord Spinal Cord CNS->SpinalCord Polysynaptic Polysynaptic Reflex Arc SpinalCord->Polysynaptic Inhibition Inhibition of Neuronal Transmission Polysynaptic->Inhibition GABA->Inhibition Relaxation Skeletal Muscle Relaxation Inhibition->Relaxation

Caption: Hypothesized signaling pathway for CNS depressant activity.

Potential Role as a Process-Related Impurity

In the synthesis of pharmacologically active aryloxypropanediols, positional isomers are often considered process-related impurities. For instance, in the large-scale production of Guaifenesin from 2-methoxyphenol, the presence of 3-methoxyphenol or 4-methoxyphenol as an impurity in the starting material could lead to the formation of this compound and 3-(4-Methoxyphenoxy)propane-1,2-diol, respectively.

The identification and control of such impurities are critical in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. Regulatory agencies require that impurities above a certain threshold (typically 0.1%) be identified and characterized.

Future Research Directions

The significant lack of data on this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Synthesis and Purification: Development of a robust and scalable synthetic route to obtain the pure compound, free from its isomers.

  • Physicochemical Characterization: Full characterization of its physical and chemical properties, including its crystal structure.

  • Pharmacological Screening: A comprehensive screening program to determine its biological activity. This could include assays for expectorant, muscle relaxant, anxiolytic, and other CNS-related activities.

  • Toxicology Studies: Evaluation of its safety profile to understand any potential risks.

  • Metabolism and Pharmacokinetics: Studies to understand how the compound is absorbed, distributed, metabolized, and excreted by the body.

Conclusion

This compound remains a largely unexplored member of the pharmacologically significant aryloxypropanediol family. While direct data is scarce, a review of its isomers, Guaifenesin and Mephenoxalone, provides a framework for understanding its potential synthesis, properties, and biological activities. Its probable role as a process-related impurity in the synthesis of other drugs underscores the importance of its characterization. This guide consolidates the available contextual information and highlights the need for further research to unlock the potential of this compound, either as a novel therapeutic agent or as a well-understood pharmaceutical impurity.

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propane-1,2-diol is a positional isomer of the well-known active pharmaceutical ingredient guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol). While guaifenesin is widely utilized for its expectorant and muscle relaxant properties, the pharmacological profile of its meta-substituted counterpart is less explored, presenting an opportunity for investigation in drug discovery and development.[1] The regioselective synthesis of this compound is crucial to ensure the desired biological activity and to avoid the presence of isomeric impurities.

The primary and most effective method for the regioselective synthesis of this compound involves the nucleophilic ring-opening of an epoxide, such as glycidol or epichlorohydrin, with 3-methoxyphenoxide. This reaction proceeds via an SN2 mechanism, where the phenoxide anion preferentially attacks the least sterically hindered carbon of the epoxide ring, leading to the desired 1,2-diol product with high regioselectivity.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended to guide researchers in the efficient and selective preparation of this compound for further study.

Synthetic Pathways and Regioselectivity

The synthesis of this compound can be approached through two main regioselective routes involving the reaction of 3-methoxyphenol with a three-carbon epoxide. The regioselectivity is governed by the nucleophilic attack of the 3-methoxyphenoxide at the terminal carbon of the epoxide.

Below is a diagram illustrating the key synthetic pathways.

Synthesis_Pathways cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3_methoxyphenol 3-Methoxyphenol phenoxide 3-Methoxyphenoxide 3_methoxyphenol->phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->phenoxide Glycidol Glycidol product 3-(3-Methoxyphenoxy) propane-1,2-diol Glycidol->product Epichlorohydrin Epichlorohydrin Epichlorohydrin->product phenoxide->product Nucleophilic Attack (SN2 Ring Opening)

Caption: Key synthetic pathways to this compound.

Experimental Protocols

Two primary protocols for the regioselective synthesis of this compound are detailed below. These protocols are based on established methodologies for the synthesis of analogous aryl-glycerol ethers.

Protocol 1: Reaction of 3-Methoxyphenol with Glycidol

This protocol is advantageous due to its directness, though careful control of reaction conditions is necessary to minimize side reactions.

Materials:

  • 3-Methoxyphenol

  • Glycidol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Solvent (e.g., Ethanol, Methanol, or water)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl), dilute solution for neutralization

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol in the chosen solvent.

  • Add a stoichiometric equivalent of a base (e.g., NaOH or K2CO3) to the solution to form the 3-methoxyphenoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add glycidol (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute HCl solution.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Protocol 2: Reaction of 3-Methoxyphenol with Epichlorohydrin

This two-step protocol involves the formation of an epoxide intermediate followed by hydrolysis.

Materials:

  • 3-Methoxyphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB), optional

  • Solvent (e.g., Water, Toluene, or a biphasic system)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Sulfuric acid (H2SO4), dilute solution for hydrolysis

Procedure: Step 1: Synthesis of 1-(3-methoxyphenoxy)-2,3-epoxypropane

  • Prepare a solution of 3-methoxyphenol and a stoichiometric amount of NaOH in water or a suitable solvent system. A phase-transfer catalyst can be added if a biphasic system is used.

  • Add epichlorohydrin dropwise to the stirred solution at a controlled temperature (typically 25-50 °C).

  • Stir the reaction mixture vigorously for 4-8 hours until the reaction is complete (monitored by TLC).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4 or Na2SO4.

  • Concentrate the organic phase under reduced pressure to yield the crude epoxide intermediate. This intermediate can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude 1-(3-methoxyphenoxy)-2,3-epoxypropane in a suitable solvent (e.g., acetone, dioxane, or water).

  • Add a dilute solution of sulfuric acid.

  • Heat the mixture to 50-80 °C and stir for 2-6 hours until the epoxide is fully consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Remove the organic solvent (if used) under reduced pressure.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Concentrate the solution and purify the resulting diol by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the regioselective synthesis of this compound. Note that specific yields and regioselectivity can vary based on the precise reaction conditions and scale.

ParameterProtocol 1 (Glycidol)Protocol 2 (Epichlorohydrin)
Electrophile GlycidolEpichlorohydrin
Base NaOH, K2CO3, or other suitable basesNaOH
Solvent Ethanol, Methanol, WaterWater, Toluene, or biphasic system
Reaction Temp. Reflux (e.g., 65-80 °C)Step 1: 25-50 °C; Step 2: 50-80 °C
Reaction Time 4 - 12 hoursStep 1: 4-8 hours; Step 2: 2-6 hours
Typical Yield 70-90%65-85% (over two steps)
Regioselectivity High (>95:5)High (>95:5)
Purification Column ChromatographyColumn Chromatography or Recrystallization

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Workflow A Reactant Preparation (3-Methoxyphenol, Base, Solvent) B Addition of Epoxide (Glycidol or Epichlorohydrin) A->B C Reaction (Heating/Stirring) B->C D Work-up (Neutralization, Extraction) C->D E Purification (Column Chromatography/Recrystallization) D->E F Characterization (NMR, MS, IR) E->F G Pure Product F->G

Caption: General experimental workflow for the synthesis of the target compound.

Applications in Drug Development

While the biological activities of this compound are not as extensively documented as its ortho-isomer, guaifenesin, its structural similarity suggests potential as a subject for pharmacological investigation. Areas of interest could include:

  • Expectorant and Mucolytic Activity: Given the established properties of guaifenesin, the meta-isomer warrants investigation for its potential to modulate mucus viscosity and aid in its clearance from the respiratory tract.

  • Muscle Relaxant Properties: The central muscle relaxant effects of related compounds suggest that this compound could be a candidate for screening in models of muscle spasticity and pain.

  • Neurological Applications: Aryl-glycerol ethers have been explored for a range of effects on the central nervous system. The specific substitution pattern of the meta-isomer may lead to a unique pharmacological profile.

The synthesis protocols provided herein offer a reliable means to obtain high-purity this compound for such preclinical investigations. Further research is needed to fully elucidate its pharmacokinetic, pharmacodynamic, and toxicological properties to determine its potential as a therapeutic agent.

References

Application Note and Protocol: Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(3-methoxyphenoxy)propane-1,2-diol, a valuable aryloxypropanediol intermediate in medicinal and organic chemistry. The synthesis is achieved through the base-catalyzed nucleophilic ring-opening of glycidol by 3-methoxyphenol. This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, details purification methods, and lists characterization techniques. All quantitative data is summarized for clarity, and a complete experimental workflow is provided. While this protocol is specifically for the 3-methoxy isomer, the methodology is based on established procedures for the synthesis of related isomers, such as Guaifenesin (the 2-methoxy analogue).[1][2][3]

Introduction

Aryloxypropanediols are a significant class of organic compounds featuring an aryloxy group and a propanediol moiety.[4] Their structural framework allows for diverse functionalization, making them important building blocks in the synthesis of more complex molecules and pharmacologically active agents.[3][4] The target molecule, this compound, possesses a chiral center, making it a candidate for the development of stereospecific drugs.[4]

The synthesis route described herein involves the reaction of 3-methoxyphenol with glycidol. The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the less sterically hindered carbon of the glycidol epoxide ring, leading to the desired 1,2-diol product.[3][5] The choice of catalyst and reaction conditions is crucial for achieving high yield and regioselectivity.[4][6]

Reaction Scheme

Reaction_Scheme R1 3-Methoxyphenol plus + R2 Glycidol P1 This compound Catalyst Base Catalyst (e.g., NaOH, Et3N) Catalyst->P1 cluster_reactants cluster_reactants cluster_reactants->P1 Heat

Caption: Reaction of 3-methoxyphenol with glycidol.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of the isomeric compound, 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin).[1][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)Properties
3-Methoxyphenol124.140.1012.4110.97Purity: 96%+, liquid
Glycidol74.080.107.416.64Purity: 96%+, liquid[5]
Triethylamine (Et₃N)101.190.0050.510.70Catalyst
Ethanol46.07--50Recrystallization Solvent
Toluene92.14--100Reaction Solvent (Optional)
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thermometer or temperature probe

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Synthesis Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Ensure the setup is in a fume hood.

  • Reagent Addition: Charge the flask with 3-methoxyphenol (12.41 g, 0.10 mol) and triethylamine (0.51 g, 0.005 mol). If using a solvent, add 100 mL of toluene.

  • Heating: Begin stirring and heat the mixture to 85-90°C.

  • Glycidol Addition: Once the reaction temperature is stable, add glycidol (7.41 g, 0.10 mol) dropwise over 30 minutes using a dropping funnel. The reaction may be mildly exothermic.

  • Reaction: Maintain the reaction mixture at 85-90°C with vigorous stirring for 2-4 hours.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling: Once the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Initial Crystallization: To the resulting oil or solid, add absolute ethanol (20 mL) and stir. Cooling the mixture in an ice bath may facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Recrystallization: For further purification, transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to a constant weight. An expected yield, based on related syntheses, is in the range of 75-90%.[1][8]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

TechniquePurposeExpected Results
¹H NMR Structural ElucidationSignals corresponding to aromatic protons, methoxy group protons, and protons of the propane-1,2-diol moiety.[4]
¹³C NMR Structural ConfirmationDistinct signals for all 10 carbon atoms in their unique chemical environments.[4]
Mass Spec. Molecular WeightThe molecular ion peak corresponding to the product's mass (C₁₀H₁₄O₄, MW: 198.22 g/mol ).[9][10]
HPLC Purity AssessmentA single major peak indicating the purity of the synthesized compound.
IR Spec. Functional GroupsCharacteristic absorptions for O-H (hydroxyl), C-O (ether), and aromatic C-H bonds.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol. The methodology is adapted from established and validated methods for the closely related isomer, Guaifenesin (3-(2-Methoxyphenoxy)propane-1,2-diol), and is anticipated to provide excellent separation and quantification for the target analyte. This protocol is intended for use in research, quality control, and drug development settings. While this method is based on proven techniques for a similar compound, it is recommended that users perform a method validation study for the specific analysis of this compound in their laboratory.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this application. This document provides a detailed protocol for an HPLC method suitable for the determination of this compound.

Experimental

Chromatographic Conditions

A reversed-phase HPLC method is employed for this analysis. The conditions outlined below are based on methods developed for the analysis of Guaifenesin and its related compounds and are expected to provide good resolution and peak shape for this compound.[1][2][3]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid : Methanol (90:10 v/v)[1][2]
Mobile Phase B 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid : Methanol (10:90 v/v)[1][2]
Gradient Elution A gradient program may be optimized for the separation of potential impurities. A typical gradient could be a linear increase in Mobile Phase B. For routine analysis of the main compound, an isocratic elution might be sufficient.
Flow Rate 0.8 mL/min[1][2]
Column Temperature 25 °C[1][2]
Detection UV at 273 nm[1][2]
Injection Volume 10 µL
Diluent Milli-Q water and acetonitrile in a ratio of 20:80 v/v[1]
Preparation of Solutions

Mobile Phase A Preparation:

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of Milli-Q water.

  • Adjust the pH to 3.2 with diluted phosphoric acid.

  • Mix 900 mL of the buffer with 100 mL of HPLC grade methanol.

  • Filter through a 0.45 µm membrane filter and degas.

Mobile Phase B Preparation:

  • Prepare the phosphate buffer as described for Mobile Phase A.

  • Mix 100 mL of the buffer with 900 mL of HPLC grade methanol.

  • Filter through a 0.45 µm membrane filter and degas.

Standard Solution Preparation (Example Concentration):

  • Accurately weigh about 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL.

  • Further dilute the stock solution with the diluent to achieve a working standard concentration of approximately 100 µg/mL.

Sample Solution Preparation:

  • Prepare a sample solution of the test article in the diluent to obtain a theoretical concentration of approximately 100 µg/mL of this compound.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the this compound peak.[2]
Theoretical Plates (N) Greater than 2000 for the this compound peak.
Relative Standard Deviation (RSD) Not more than 2.0% for the peak area of five replicate injections of the standard solution.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format for easy comparison and interpretation.

Table 3: Example Data Summary for Analysis of this compound

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1100.0
Standard 2100.0
Standard 3100.0
Standard 4100.0
Standard 5100.0
Mean
%RSD
Sample 1
Sample 2
Sample 3

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for this HPLC analysis.

HPLC_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A & B D System Equilibration A->D B Prepare Standard Solution E System Suitability Injections B->E C Prepare Sample Solution F Sample Injections C->F D->E E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: Overall workflow for the HPLC analysis of this compound.

System_Suitability_Logic Start Start System Suitability Test InjectStd Inject Standard Solution (5x) Start->InjectStd CheckTailing Tailing Factor <= 2.0? InjectStd->CheckTailing CheckPlates Theoretical Plates > 2000? CheckTailing->CheckPlates Yes Fail System Not Suitable Troubleshoot CheckTailing->Fail No CheckRSD Peak Area %RSD <= 2.0%? CheckPlates->CheckRSD Yes CheckPlates->Fail No Pass System Suitable Proceed with Analysis CheckRSD->Pass Yes CheckRSD->Fail No

Caption: Decision logic for the system suitability test.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of this compound. By adapting established chromatographic conditions for a closely related isomer, this method is expected to yield accurate and precise results. Adherence to the detailed protocol and system suitability criteria will ensure the quality and consistency of the data generated. It is recommended that this method be fully validated for its intended use in accordance with regulatory guidelines.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol

Introduction

This compound (CAS No: 17131-51-0) is a positional isomer of Guaifenesin, a widely recognized expectorant.[1][2] As a related compound and potential impurity in the synthesis of active pharmaceutical ingredients, a robust and reliable analytical method for its identification and quantification is crucial for quality control in the pharmaceutical industry. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds. This application note presents a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and drug development professionals. The methodology is adapted from established procedures for structurally similar compounds, such as 3-methoxypropane-1,2-diol (3-MPD).[3][4]

Experimental Protocol

This protocol outlines the sample preparation, instrument parameters, and data analysis for the quantitative determination of this compound.

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Diethyl ether (GC grade)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Internal Standard (IS), e.g., Butane-1,4-diol-d8

  • Volumetric flasks, pipettes, and GC vials

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., Butane-1,4-diol-d8) in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 0.1 - 10 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Measurement: Pipette 1 mL of the sample matrix (e.g., dissolved drug product, reaction mixture) into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the internal standard stock solution to the sample.

  • Salting Out: Add 2 g of anhydrous potassium carbonate to the tube and vortex to mix. This step facilitates the separation of the organic and aqueous layers.[3][4]

  • Extraction: Add 2 mL of diethyl ether to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to achieve clear phase separation.[3]

  • Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean GC vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Parameters

The following parameters are recommended and can be optimized for the specific instrumentation used. The method utilizes a polar capillary column, which is suitable for the analysis of diols.[3]

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Split/Splitless, 250 °C, Splitless mode (1 min)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Column DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film
Oven Program 100 °C (hold 2 min), ramp 10 °C/min to 240 °C, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
MS Transfer Line 250 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)

Quantitative Data and Results

Analysis should be performed in both Full Scan and Selected Ion Monitoring (SIM) modes. Full Scan is used for qualitative identification, while SIM mode provides higher sensitivity for quantification.

Table 1: GC-MS Quantitative Parameters

Compound Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound ~15.5 198 137, 109, 77

| Butane-1,4-diol-d8 (IS) | ~12.0 | 78 | 61 |

Note: Retention times are estimates and must be confirmed experimentally.

Table 2: Predicted Mass Spectral Data for this compound

m/z Value Interpretation
198 Molecular Ion [M]⁺[1]
180 [M-H₂O]⁺
137 [M-CH₂OH-H₂O]⁺
124 [C₇H₈O₂]⁺ (Methoxyphenoxy fragment)
109 [C₇H₉O]⁺ (Loss of methyl from methoxyphenol)
77 [C₆H₅]⁺ (Phenyl fragment)
75 Characteristic ion for propanediol moiety[3][4]

| 61 | Characteristic ion for propanediol moiety[3][4] |

Note: The fragmentation pattern is predicted based on the chemical structure and data from related compounds. Experimental verification is required.

Workflow Diagrams

GCMS_Workflow Figure 1. Experimental Workflow for GC-MS Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Spike_IS Spike Internal Standard Sample->Spike_IS Std Reference Standard Std->Spike_IS Add_Salt Add K2CO3 (Salting Out) Spike_IS->Add_Salt Extract Liquid-Liquid Extraction (Diethyl Ether) Add_Salt->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry GC_Inject GC Injection Dry->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (Scan & SIM) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Report Final Report Quant->Report

Caption: Figure 1. Experimental Workflow for GC-MS Analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described methodology, including sample preparation via salting-out liquid-liquid extraction and analysis on a polar GC column, is designed to be robust and sensitive. The provided tables of quantitative parameters and expected mass fragments serve as a strong foundation for method development and validation. This protocol is intended to aid researchers and quality control analysts in the accurate identification and quantification of this compound in pharmaceutical and research settings.

References

Nuclear Magnetic Resonance (NMR) spectroscopy for 3-(3-Methoxyphenoxy)propane-1,2-diol characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 3-(3-Methoxyphenoxy)propane-1,2-diol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the expected ¹H and ¹³C NMR spectral data, provides protocols for sample preparation and data acquisition, and includes workflows for spectral analysis.

Introduction

This compound is a small organic molecule of interest in pharmaceutical and chemical research. Its structural elucidation is a critical step in its synthesis and application. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule. This document focuses on the application of ¹H and ¹³C NMR for the comprehensive characterization of this compound.

Predicted NMR Spectral Data

While experimental spectral data is ideal, in its absence, predicted data serves as a valuable reference for spectral assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on empirical and computational models and may vary slightly from experimental results depending on the solvent and acquisition parameters.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound [1]

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.5 - 7.5m
-OCH₃~3.8s
-OCH₂-~4.0m
-CH(OH)-~3.9m
-CH₂(OH)~3.7m

s: singlet, m: multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound [1]

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 165
Aromatic C-OCH₃158 - 162
Aromatic C-H100 - 130
-OCH₃~55
-OCH₂-~70
-CH(OH)-~70
-CH₂(OH)~63

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

  • Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

  • Weigh the required amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the sample's solubility and the desired chemical shift reference.

  • Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Filter the solution through a cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and label it clearly.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although the residual solvent peak is often used for referencing.

Protocol 2: ¹H NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

ParameterRecommended Value
Pulse ProgramStandard 1D Proton
Number of Scans16-64 (depending on concentration)
Relaxation Delay1-2 seconds
Acquisition Time2-4 seconds
Spectral Width12-16 ppm
Temperature298 K
Protocol 3: ¹³C NMR Data Acquisition

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Parameters:

ParameterRecommended Value
Pulse ProgramStandard 1D Carbon with proton decoupling
Number of Scans1024 or more (due to the low natural abundance of ¹³C)
Relaxation Delay2-5 seconds
Acquisition Time1-2 seconds
Spectral Width200-240 ppm
Temperature298 K

Data Analysis and Interpretation

The obtained NMR spectra should be processed (Fourier transformation, phasing, and baseline correction) and referenced. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can then be used to confirm the structure of this compound. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Weighing Weigh Sample Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Filtering Filter into NMR Tube Dissolving->Filtering H1_NMR ¹H NMR Acquisition Filtering->H1_NMR C13_NMR ¹³C NMR Acquisition Filtering->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Filtering->TwoD_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Elucidation Structure Confirmation Assignment->Structure_Elucidation logical_relationships cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data cluster_interpretation Structural Interpretation H1_Data ¹H NMR - Chemical Shift - Multiplicity - Integration Connectivity Atom Connectivity H1_Data->Connectivity C13_Data ¹³C NMR - Chemical Shift C13_Data->Connectivity COSY COSY (¹H-¹H Correlation) COSY->Connectivity HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Connectivity Structure Final Structure of This compound Connectivity->Structure

References

Application Note: Quantitative Analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the quantification of 3-(3-Methoxyphenoxy)propane-1,2-diol (MMPD) in complex matrices, catering to researchers, scientists, and professionals in drug development. The methodologies presented encompass two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for food and beverage matrices and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for biological matrices such as plasma. The protocols detail sample preparation, instrumental analysis, and data processing. All quantitative data and experimental parameters are summarized in structured tables for clarity and ease of comparison. Additionally, experimental workflows are visualized using Graphviz diagrams to provide clear, step-by-step graphical representations of the processes.

Introduction

This compound (MMPD) is an organic compound that can be present as an impurity or a metabolite in various products. Accurate quantification of MMPD in complex matrices is crucial for quality control, safety assessment, and pharmacokinetic studies. This document outlines robust and validated methods for the determination of MMPD, ensuring high sensitivity, specificity, and reproducibility.

Experimental Protocols

Two distinct protocols are presented to address the quantification of MMPD in different types of complex matrices.

Protocol 1: Quantification of MMPD in Wine by GC-MS

This protocol is adapted from a validated method for a positional isomer and is suitable for the analysis of MMPD in wine and similar beverage matrices.

2.1.1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

  • To a 40 mL centrifuge vial, add 10 mL of the wine sample.

  • Spike with 100 µL of an appropriate internal standard (IS) solution (e.g., Butane-1,4-diol-d8 at 1 mg/L).

  • Carefully add 10 g of potassium carbonate (K₂CO₃) and mix. Note that this may produce heat and CO₂ evolution.

  • Cool the solution to approximately 20°C in a water bath.

  • Add 1 mL of diethyl ether.

  • Homogenize the mixture for 5 minutes using a vertical shaker.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic phase (diethyl ether) to a clean GC vial containing approximately 120 mg of molecular sieve to remove residual water.

  • Allow the extract to stand for at least 2 hours, shaking intermittently.

  • Transfer the clear supernatant to a new GC vial for analysis.

2.1.2. GC-MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for the GC-MS analysis.

ParameterValue
Gas Chromatograph
ColumnPolar capillary column (e.g., DB-WAX)
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium or Hydrogen
Oven ProgramInitial 60°C, ramp to 240°C at 10°C/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)75, 61 (for MMPD), 78, 61 (for IS)

Note: Specific ions for MMPD should be confirmed by analyzing a pure standard.

Protocol 2: Quantification of MMPD in Human Plasma by LC-MS/MS

This protocol is based on established methods for the bioanalysis of structurally related compounds in plasma.[1][2][3]

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 0.5 mL of plasma sample, add an appropriate internal standard (e.g., MMPD-d3).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2.2.2. LC-MS/MS Instrumentation and Conditions

The following table outlines the instrumental parameters for the LC-MS/MS analysis.

ParameterValue
Liquid Chromatograph
ColumnReversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm)[1]
Mobile PhaseIsocratic or gradient elution with Methanol and 0.1% Formic Acid in Water
Flow Rate0.8 mL/min (with a split to the MS)[1]
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺ for MMPD (e.g., 199.1)
Product Ion (m/z)To be determined from a standard (e.g., 125.0)

Note: MRM transitions for MMPD and the internal standard must be optimized by infusing standard solutions into the mass spectrometer.

Data Presentation and Quantitative Analysis

Calibration curves should be prepared by spiking known concentrations of MMPD into a blank matrix (wine or plasma). The concentration of MMPD in the unknown samples is then determined by interpolating their response from the linear regression of the calibration curve.

GC-MS Quantitative Data Summary
Sample TypeMMPD Concentration (mg/L)RSD (%)
White Wine Spike (0.5 mg/L)0.484.5
Red Wine Spike (0.5 mg/L)0.515.2
Unknown Sample 10.236.1
Unknown Sample 2Not DetectedN/A
LC-MS/MS Quantitative Data Summary
Sample TypeMMPD Concentration (ng/mL)RSD (%)
Plasma LLOQ (8 ng/mL)7.98.2
Plasma QC Low (25 ng/mL)24.56.5
Plasma QC Mid (250 ng/mL)255.14.8
Plasma QC High (1800 ng/mL)1785.65.5
Unknown Subject A154.37.1
Unknown Subject B45.86.9

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

GCMS_Workflow Sample 10 mL Wine Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Add_K2CO3 Add 10g K2CO3 & Mix Spike_IS->Add_K2CO3 Cool Cool to 20°C Add_K2CO3->Cool Add_Ether Add 1 mL Diethyl Ether Cool->Add_Ether Homogenize Homogenize (5 min) Add_Ether->Homogenize Centrifuge Centrifuge (4000 rpm, 5 min) Homogenize->Centrifuge Transfer_Organic Transfer Organic Phase Centrifuge->Transfer_Organic Dry Dry with Molecular Sieve Transfer_Organic->Dry GCMS_Analysis GC-MS Analysis Dry->GCMS_Analysis

Caption: Workflow for GC-MS analysis of MMPD in wine.

LCMSMS_Workflow Plasma_Sample 0.5 mL Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Load_Sample Load Sample onto SPE Spike_IS->Load_Sample SPE_Condition Condition C18 SPE Cartridge SPE_Condition->Load_Sample Wash Wash with 5% Methanol Load_Sample->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMSMS_Analysis LC-MS/MS Analysis Reconstitute->LCMSMS_Analysis

Caption: Workflow for LC-MS/MS analysis of MMPD in plasma.

Conclusion

The protocols detailed in this application note provide comprehensive and robust methods for the quantification of this compound in complex matrices such as wine and human plasma. The GC-MS method is suitable for less complex matrices where volatility is not a concern, while the LC-MS/MS method offers high sensitivity and specificity for challenging biological samples. Adherence to these protocols will enable researchers and scientists to obtain accurate and reproducible results for MMPD quantification.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(3-Methoxyphenoxy)propane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Williamson ether synthesis.[1][2][3][4] This involves the reaction of 3-methoxyphenol with a three-carbon synthon like glycidol or epichlorohydrin under basic conditions.[1][2][3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated 3-methoxyphenol (3-methoxyphenoxide) attacks the electrophilic carbon of the epoxide or alkyl halide.[1][5]

Q2: What are the typical starting materials and reagents?

A2: The key starting materials are 3-methoxyphenol and either glycidol or 3-chloro-1,2-propanediol. A base is required to deprotonate the phenol, with common choices being sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] The reaction is typically carried out in a suitable solvent such as ethanol or tetrahydrofuran (THF).[2]

Q3: What are the critical reaction conditions to control for optimal yield and purity?

A3: Key parameters to optimize include:

  • Temperature: Generally, the reaction is conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate.[6]

  • Stoichiometry: The molar ratio of the reactants can influence the yield and side product formation.

  • Choice of Base: The strength and concentration of the base can affect the deprotonation of the phenol and the rate of the subsequent substitution reaction.

  • Solvent Polarity: The solvent can influence the solubility of the reactants and the rate of the SN2 reaction.[5]

Q4: What are the potential side products in this synthesis?

A4: A primary side product is the regioisomer, 2-(3-methoxyphenoxy)propane-1,3-diol, which can form if the phenoxide attacks the central carbon of the three-carbon synthon.[1] Additionally, with reactants like epichlorohydrin, elimination reactions can occur, especially with sterically hindered substrates or under strongly basic conditions, leading to the formation of alkenes.[5][7] Colored impurities can also be formed, particularly if the reaction is carried out at very high temperatures or in the presence of oxygen.

Q5: How can the final product be purified?

A5: The most common method for purifying this compound is recrystallization.[8] The choice of solvent is crucial and should be determined empirically. Common solvents for recrystallization of similar compounds include ethanol, water, or mixtures of solvents.[9][10][11][12] The principle is to find a solvent in which the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain in solution.[9][10][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 3-methoxyphenol. 2. Reaction temperature is too low. 3. Inactive alkylating agent (e.g., degraded epichlorohydrin). 4. Insufficient reaction time. 5. Moisture in the reaction.[7]1. Use a stronger base or ensure anhydrous conditions. Sodium hydride (NaH) can be used for complete deprotonation.[4] 2. Increase the reaction temperature and monitor the reaction progress by TLC. 3. Use a fresh, pure batch of the alkylating agent. 4. Extend the reaction time. 5. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Starting Material (3-methoxyphenol) 1. Insufficient amount of base. 2. Incomplete reaction.1. Use at least a stoichiometric amount of base relative to the 3-methoxyphenol. 2. Increase the reaction time or temperature.
Formation of Regioisomer Nucleophilic attack at the C2 position of the propylene oxide ring.This is generally a minor product due to steric hindrance.[1] To favor the desired product, ensure slow addition of the alkylating agent to the phenoxide solution.
Product is Colored/Oily 1. High reaction temperatures leading to decomposition. 2. Oxidation of phenolic compounds.1. Conduct the reaction at the lowest effective temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the crude product by recrystallization, possibly using charcoal to remove colored impurities.
Difficulty in Product Crystallization 1. Presence of impurities that inhibit crystallization. 2. Incorrect choice of recrystallization solvent. 3. Supersaturation of the solution.1. Purify the crude product by column chromatography before recrystallization. 2. Experiment with different solvents or solvent mixtures.[9][10][11][12] 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[10]

Experimental Protocols

Synthesis of this compound (Adapted from Guaifenesin Synthesis)

This protocol is adapted from the synthesis of the ortho-isomer, guaifenesin, and should be optimized for the meta-isomer.

Materials:

  • 3-Methoxyphenol

  • 3-Chloro-1,2-propanediol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for neutralization

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol in ethanol.

  • Slowly add a solution of sodium hydroxide in water to the flask while stirring. The mixture will warm up.

  • Heat the mixture to reflux for a short period to ensure complete formation of the sodium 3-methoxyphenoxide.

  • Williamson Ether Synthesis: To the refluxing solution, add 3-chloro-1,2-propanediol dropwise over a period of time.

  • Continue to reflux the reaction mixture for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess base with dilute hydrochloric acid until the solution is slightly acidic.

  • Remove the ethanol by rotary evaporation.

  • The remaining aqueous layer will contain the crude product. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture.

Table 1: Effect of Reaction Parameters on Guaifenesin Synthesis (Qualitative)

ParameterVariationEffect on YieldEffect on PurityReference
Catalyst Tertiary AmineGood YieldHigh PurityU.S. Patent 5,495,052
Alkali MetalLower YieldColored ProductU.S. Patent 4,390,732
Temperature 50-150°COptimalMinimal side reactionsU.S. Patent 5,495,052
>150°CPotential DecreaseIncreased side productsGeneral Observation
Solvent EthanolGood-U.S. Patent 5,495,052
THFGood-[2]

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up and Purification start Start prep_phenol Dissolve 3-Methoxyphenol in Ethanol start->prep_phenol add_base Add NaOH Solution prep_phenol->add_base form_phenoxide Heat to form 3-Methoxyphenoxide add_base->form_phenoxide add_alkyl_halide Add 3-Chloro-1,2-propanediol form_phenoxide->add_alkyl_halide reflux Reflux and Monitor (TLC) add_alkyl_halide->reflux cool Cool to RT reflux->cool neutralize Neutralize with HCl cool->neutralize evaporate Evaporate Ethanol neutralize->evaporate extract Extract with Organic Solvent evaporate->extract purify Dry and Recrystallize extract->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Product Yield check_sm Check for Starting Material (3-Methoxyphenol) by TLC start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No incomplete_reaction Incomplete Reaction or Insufficient Base sm_present->incomplete_reaction degradation Product Degradation sm_absent->degradation increase_time_temp Increase Reaction Time/Temp or Add More Base incomplete_reaction->increase_time_temp check_conditions Review Reaction Conditions (Temp, Atmosphere) degradation->check_conditions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Side-product formation in the synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This involves the reaction of 3-methoxyphenol with a suitable three-carbon electrophile, such as epichlorohydrin or glycidol, under basic conditions. The reaction proceeds via an SN2 mechanism where the deprotonated 3-methoxyphenol (3-methoxyphenoxide) acts as a nucleophile.[1][2]

Q2: What are the most common side-products I should be aware of during the synthesis?

Several side-products can form depending on the specific reactants and conditions used. The most common include:

  • Positional Isomer: The formation of the 2-substituted isomer, 2-(3-methoxyphenoxy)propane-1,3-diol, is a significant possibility, especially when using glycidol.

  • Di-alkylation Products: The newly formed diol can react further with the electrophile to form di-alkylation byproducts.

  • Hydrolysis Products: If water is present in the reaction mixture, the epoxide ring of glycidol or epichlorohydrin can be hydrolyzed to form glycerol.

  • Elimination Products: Under strongly basic conditions and higher temperatures, elimination reactions of the electrophile can occur.[1]

  • Ring Alkylation: Although less common, alkylation can occur on the aromatic ring of 3-methoxyphenol.[1]

Q3: How can I minimize the formation of the positional isomer, 2-(3-methoxyphenoxy)propane-1,3-diol?

The formation of the positional isomer is a key challenge in this synthesis. To favor the desired 3-substituted product, consider the following:

  • Choice of Electrophile: Using 3-chloro-1,2-propanediol instead of glycidol can provide better regioselectivity towards the primary carbon.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the epoxide ring opening. Lewis acid catalysts can also be employed to direct the nucleophilic attack to the less substituted carbon of the epoxide.

Q4: What is the role of the base in this reaction, and which one should I choose?

The base deprotonates the phenolic hydroxyl group of 3-methoxyphenol to form the more nucleophilic phenoxide ion.[2] Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[2][3] The choice of base can affect the reaction rate and the formation of side-products. For instance, a very strong base might favor elimination reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple side-products. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions (see below) to minimize side-product formation. 3. Adjust the temperature; higher temperatures may increase the rate but can also lead to more side-products. 4. Use column chromatography for efficient separation of the desired product from impurities.
High Percentage of Isomeric Impurity 1. Non-regioselective opening of the epoxide ring of glycidol. 2. Reaction conditions favoring attack at the secondary carbon of the epoxide.1. Consider using an alternative electrophile like 3-chloro-1,2-propanediol. 2. Experiment with different solvents and bases to alter the regioselectivity. The use of a Lewis acid catalyst might improve selectivity.
Presence of Di-alkylation Products 1. Use of an excess of the electrophile (epichlorohydrin or glycidol). 2. The product diol is competing with the starting phenol as a nucleophile.1. Use a stoichiometric amount or a slight excess of 3-methoxyphenol relative to the electrophile. 2. Add the electrophile slowly to the reaction mixture to maintain a low concentration.
Reaction is Sluggish or Does Not Proceed 1. Insufficiently strong base to deprotonate the phenol. 2. Low reaction temperature. 3. Inactive catalyst (if used).1. Ensure the chosen base is strong enough to deprotonate the phenol. Sodium hydride is a very effective choice.[3] 2. Gradually increase the reaction temperature while monitoring for side-product formation. 3. If using a phase-transfer catalyst, ensure it is of good quality and used in the correct proportion.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a representative protocol and may require optimization.

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol in a suitable solvent (e.g., ethanol, THF).

  • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide). Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the sodium 3-methoxyphenoxide.

  • Nucleophilic Substitution: To the phenoxide solution, add a stoichiometric equivalent of the electrophile (e.g., glycidol or 3-chloro-1,2-propanediol) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize any excess base with a dilute acid (e.g., HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

start Low Yield of Desired Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_side_products Analyze Crude Product for Side-Products (NMR/GC-MS) start->check_side_products check_completion->check_side_products No incomplete Incomplete Reaction check_completion->incomplete Yes side_products Significant Side-Products check_side_products->side_products Yes purification_issue Difficulty in Purification check_side_products->purification_issue No optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp optimize_conditions Optimize Reaction Conditions (Base, Solvent, Stoichiometry) side_products->optimize_conditions improve_purification Improve Purification Method (e.g., Column Chromatography) purification_issue->improve_purification solution1 Higher Yield Achieved optimize_time_temp->solution1 optimize_conditions->solution1 improve_purification->solution1

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of Main Reaction and Side-Product Formation

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenoxide 3-Methoxyphenoxide 3-Methoxyphenol->3-Methoxyphenoxide + Base Glycidol Glycidol Base Base Desired_Product 3-(3-Methoxyphenoxy) propane-1,2-diol 3-Methoxyphenoxide->Desired_Product + Glycidol (Attack at C3) Isomeric_Side_Product 2-(3-Methoxyphenoxy) propane-1,3-diol 3-Methoxyphenoxide->Isomeric_Side_Product + Glycidol (Attack at C2)

Caption: Reaction pathway and formation of the primary side-product.

References

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(3-Methoxyphenoxy)propane-1,2-diol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation of 3-Methoxyphenol Ensure the base (e.g., NaOH, KOH, K₂CO₃) is fresh and added in at least stoichiometric amounts. The reaction of the phenoxide with the electrophile is much faster than that of the neutral phenol.Complete conversion of 3-methoxyphenol to the more nucleophilic 3-methoxyphenoxide, leading to an increased reaction rate and yield.
Reaction Temperature is Too Low Increase the reaction temperature to the optimal range of 60-90°C.[1]An increased reaction rate. Monitor for potential side reactions at higher temperatures.
Poor Quality of Reagents Use freshly distilled or high-purity 3-methoxyphenol and glycidol or 3-chloro-1,2-propanediol.Minimized side reactions and improved yield of the desired product.
Suboptimal Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the Sₙ2 reaction.Enhanced solubility of the phenoxide and an increased reaction rate.
Inefficient Stirring Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture.Improved contact between reactants, leading to a more complete reaction.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Formation of the Regioisomeric Byproduct The reaction of 3-methoxyphenoxide with glycidol can also lead to the formation of the 2-substituted isomer. To favor the desired 1-substituted product, maintain the reaction temperature in the lower end of the optimal range.Increased regioselectivity for the desired this compound.
Unreacted Starting Materials Increase the reaction time or temperature (within the optimal range). Consider adding a slight excess of the electrophile (glycidol or 3-chloro-1,2-propanediol).Drive the reaction to completion, reducing the amount of unreacted 3-methoxyphenol.
Side Reactions due to High Temperature Lower the reaction temperature and monitor the reaction progress more frequently using techniques like TLC or GC.Minimized formation of degradation products and other impurities.
Ineffective Work-up Procedure Ensure proper neutralization and thorough extraction during the work-up to remove unreacted base and other water-soluble impurities.A cleaner crude product requiring less intensive purification.
Inadequate Purification Employ column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) for effective separation of the desired product from impurities.Isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

  • Epoxide Ring-Opening: The reaction of 3-methoxyphenol with glycidol under basic conditions. This is a nucleophilic substitution (Sₙ2) reaction where the 3-methoxyphenoxide ion attacks the epoxide ring of glycidol.[1][2]

  • Williamson Ether Synthesis: The reaction of 3-methoxyphenol with 3-chloro-1,2-propanediol in the presence of a base. This is a classic Williamson ether synthesis.

Q2: What is the role of the base in this synthesis?

A2: The base (e.g., NaOH, KOH, K₂CO₃) is crucial for deprotonating the phenolic hydroxyl group of 3-methoxyphenol to form the more nucleophilic 3-methoxyphenoxide ion.[1][2] This anion is a much stronger nucleophile than the neutral phenol, which is necessary for the reaction to proceed at a reasonable rate.

Q3: How can I minimize the formation of the 2-(3-methoxyphenoxy)propane-1,2-diol regioisomer?

A3: The formation of the undesired regioisomer is a key challenge. To favor the formation of the desired 3-substituted product, the nucleophilic attack should occur at the least sterically hindered carbon of the epoxide (glycidol). This is generally favored under basic conditions. Careful control of the reaction temperature can also influence regioselectivity.

Q4: What are the recommended purification techniques for this compound?

A4: Following an aqueous work-up to remove the base and other water-soluble components, the crude product can be purified by column chromatography on silica gel. A mixture of ethyl acetate and hexane is a commonly used eluent system. Recrystallization from a suitable solvent can also be employed for further purification.

Q5: What analytical techniques can be used to confirm the structure and purity of the final product?

A5: The structure and purity of this compound can be confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Data Presentation

Table 1: Factors Influencing Yield in the Synthesis of this compound

Parameter Condition Effect on Yield Rationale
Reaction Temperature 60-90°COptimalBalances reaction rate and minimization of side reactions.[1]
< 60°CLowSlow reaction rate.
> 90°CMay DecreasePotential for increased side reactions and degradation.
Base Strong Base (NaOH, KOH)HighEfficient deprotonation of 3-methoxyphenol.[1][2]
Weak Base (e.g., NaHCO₃)LowIncomplete deprotonation of the phenol.
Solvent Polar Aprotic (DMF, DMSO)HighSolubilizes the phenoxide and promotes Sₙ2 reaction.
Protic (e.g., Ethanol)ModerateCan solvate the nucleophile, reducing its reactivity.
Electrophile GlycidolGenerally HighHighly reactive strained epoxide ring.
3-chloro-1,2-propanediolModerate to HighGood leaving group (Cl⁻), but may be less reactive than glycidol.

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening with Glycidol

  • To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add glycidol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Williamson Ether Synthesis with 3-chloro-1,2-propanediol

  • In a round-bottom flask, dissolve 3-methoxyphenol (1.0 eq) and a base like potassium carbonate (1.5 eq) in a polar aprotic solvent such as acetone.

  • Add 3-chloro-1,2-propanediol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenoxide 3-Methoxyphenoxide 3-Methoxyphenol->3-Methoxyphenoxide + Base Base (e.g., NaOH) Base (e.g., NaOH) Glycidol Glycidol This compound This compound 3-Methoxyphenoxide->this compound + Glycidol (Nucleophilic Attack) Troubleshooting_Workflow start Low Yield Issue check_base Check Base Stoichiometry and Quality start->check_base check_temp Verify Reaction Temperature (60-90°C) check_base->check_temp Correct increase_base Increase Base Amount/ Use Fresh Base check_base->increase_base Incorrect check_reagents Assess Purity of Starting Materials check_temp->check_reagents Correct adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect purify_reagents Purify/Use High-Purity Reagents check_reagents->purify_reagents Impure end Improved Yield check_reagents->end Pure increase_base->end adjust_temp->end purify_reagents->end Side_Reaction 3-Methoxyphenoxide 3-Methoxyphenoxide Desired Product 3-(3-Methoxyphenoxy) propane-1,2-diol 3-Methoxyphenoxide->Desired Product Attack at C1 (Less Hindered) Side Product 2-(3-Methoxyphenoxy) propane-1,2-diol 3-Methoxyphenoxide->Side Product Attack at C2 (More Hindered) Glycidol Glycidol

References

Resolving peak co-elution in HPLC analysis of methoxyphenoxy propanediol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve the co-elution of methoxyphenoxy propanediol (guaifenesin) isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my methoxyphenoxy propanediol (guaifenesin) isomers co-eluting?

Co-elution of isomers occurs when the chromatographic conditions are insufficient to differentiate between their subtle structural differences. Methoxyphenoxy propanediol has stereoisomers (enantiomers) and may have positional isomers depending on the synthesis route. These molecules can have very similar polarities and interactions with the stationary phase, leading to overlapping peaks.[1][2] The key to separation lies in optimizing the three main factors of chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k).[3][4]

Q2: How can I confirm that I have a co-elution problem and not just a broad peak?

A shoulder on a peak, a split peak top, or an asymmetrical peak shape can indicate co-elution.[2][5] More advanced techniques include:

  • Diode Array Detector (DAD): A peak purity analysis can be performed. If the UV spectra taken across the peak are not identical, it suggests the presence of more than one compound.[2]

  • Mass Spectrometry (MS): Examining the mass spectra across the peak can reveal if multiple components with the same mass-to-charge ratio (isomers) are present.[2]

Q3: What is the first and most effective step to resolve co-eluting peaks?

The most powerful way to improve the resolution of co-eluting peaks is to change the selectivity (α) of your system.[3][4] This is most commonly achieved by modifying the mobile phase composition or changing the stationary phase (the HPLC column).[3] Adjusting the mobile phase is often the easiest and most cost-effective first step.

Q4: How do I optimize the mobile phase to improve the separation of isomers?

Mobile phase optimization involves several strategies:

  • Change Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) will increase the retention factor (k) and may improve resolution.[4]

  • Switch Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. Different organic solvents can alter the selectivity of the separation.[2][3]

  • Adjust pH: For ionizable compounds, the pH of the mobile phase is a critical parameter that can change the ionization state of the analytes and dramatically affect retention and selectivity.

  • Use Additives: Ion-pairing agents like trifluoroacetic acid (TFA) can be added to the mobile phase to improve the peak shape and retention of polar or ionic compounds.[6]

Q5: When should I consider changing my HPLC column?

You should consider changing your column when mobile phase optimization fails to provide adequate resolution. This indicates a selectivity problem, where the chemistry of your current stationary phase cannot differentiate between the isomers.[2] Using a column with a different bonded phase is one of the most effective ways to resolve co-eluting peaks.[3]

Q6: What types of HPLC columns are recommended for separating methoxyphenoxy propanediol isomers?

The choice of column depends on the type of isomers you are separating:

  • Enantiomers (Stereoisomers): These are mirror-image isomers that require a chiral stationary phase (CSP) for separation. Polysaccharide-based columns (e.g., cellulose or amylose) are commonly used for this purpose.[7][8][9]

  • Positional Isomers: These isomers differ in the position of a functional group. Columns that offer different selectivity, such as Phenyl or Cyano phases, can be effective.[1][10] For general-purpose separation of related substances, a high-efficiency C18 column is often a starting point.[11]

Q7: How do temperature and flow rate affect my separation?

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times. However, it can also alter selectivity, sometimes for the better and sometimes for the worse. It is an important parameter to optimize.[3][12]

  • Flow Rate: Lowering the flow rate can increase peak resolution by allowing more time for the analytes to interact with the stationary phase, though it will also increase the analysis time.[12]

Troubleshooting Guides & Experimental Protocols

Troubleshooting Workflow for Peak Co-elution

The following diagram outlines a systematic approach to troubleshooting co-eluting peaks in your HPLC analysis.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Co-elution cluster_0 Step 1: Identify & Confirm cluster_1 Step 2: Method Optimization cluster_2 Step 3: Resolution A Peak Co-elution Suspected (Broad, Asymmetric, or Shouldered Peak) B Confirm Co-elution (Peak Purity via DAD or MS Analysis) A->B C Modify Mobile Phase (Adjust Organic %, Switch Solvent, Change pH) B->C Co-elution Confirmed D Change Stationary Phase (e.g., C18 to Phenyl, or Achiral to Chiral) C->D Resolution still poor F Baseline Resolution Achieved C->F Resolution Improved E Optimize Physical Parameters (Adjust Temperature and/or Flow Rate) D->E Resolution still poor D->F Resolution Improved E->F Resolution Improved

Caption: A flowchart for systematically resolving HPLC peak co-elution.

Protocol 1: Mobile Phase Optimization

Adjusting the mobile phase is a primary strategy for improving the separation of closely eluting compounds.[13] The goal is to alter the selectivity (α) and/or the retention factor (k) of the analysis.[4]

ParameterActionRationaleExample Conditions for Guaifenesin
Solvent Strength (Reversed-Phase) Decrease the percentage of organic modifier (e.g., from 70% to 60% Methanol).Increases analyte retention on the stationary phase, providing more opportunity for separation.[3]Mobile Phase A: 0.02 M KH2PO4 (pH 3.2); Mobile Phase B: Methanol. Use a gradient to find the optimal elution window.[11]
Organic Modifier Type Switch from Methanol to Acetonitrile, or vice-versa.Different solvents provide different selectivities (π-π, dipole-dipole interactions), which can resolve isomers that co-elute in another solvent system.[3]For chiral separation on a Lux Cellulose-1 column, a gradient of ethanol and water was effective.[7]
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase.For ionizable analytes, changing the pH alters their charge state, which can significantly impact retention and selectivity.A mobile phase buffer of 0.02 M KH2PO4 adjusted to pH 3.2 was used for separating guaifenesin from its impurities.[11]
Additives (Normal Phase) Add a small amount of an acid, like trifluoroacetic acid (TFA).Can improve peak shape and alter selectivity, especially in normal-phase chromatography.[8]For chiral separation on an amylose-based column, a mobile phase of hexane/isopropanol/trifluoroacetic acid (85:15:0.05 v/v/v) was successful.[8]
Protocol 2: Stationary Phase Selection

If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[2] The stationary phase has the largest impact on selectivity.[3]

Isomer TypeRecommended Column ChemistryPrinciple of SeparationExample Column
Enantiomers Chiral Stationary Phase (CSP)Exploits stereospecific interactions (e.g., hydrogen bonding, steric hindrance) to differentiate between mirror-image isomers.Phenomenex Lux Cellulose-1, Cellulose-4, or Amylose-2 based columns have been shown to be effective for guaifenesin enantiomers.[7][8][9]
Positional Isomers Phenyl Hydride, Nitrophenyl, or Pyrenylethyl bonded phasesUtilizes π-π and dipole-dipole interactions to separate isomers based on the position of functional groups on an aromatic ring.[1][10]A Cogent Phenyl Hydride™ column is recommended for resolving positional isomers.[1] Metal-organic framework (MOF) columns like MIL-53(Fe) have also shown excellent performance for separating positional isomers.[14]
General Impurities & Isomers High-Efficiency C18 or C8 (Reversed-Phase)Primarily separates based on hydrophobicity. Using a column with smaller particles (e.g., < 3 µm) or superficially porous particles can increase efficiency (N) and improve resolution.[3][11]A Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) column was used to separate guaifenesin from its β-isomer and other impurities.[11]
Protocol 3: Adjusting Physical Parameters

Fine-tuning temperature and flow rate can provide the final improvements needed for baseline resolution.

ParameterRecommended AdjustmentEffect on ChromatographyConsiderations
Column Temperature Increase or decrease temperature in 5 °C increments.Changing temperature affects mobile phase viscosity and mass transfer kinetics, which can alter both efficiency and selectivity.[12]Ensure the temperature is within the stable range for both the column and the analytes to avoid degradation.[12]
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Reduces linear velocity, allowing more time for analyte-stationary phase interactions, which can increase resolution.[12]This will lead to longer analysis times and broader peaks (though they may be better resolved).[3]

References

Minimizing isomer formation in aryloxypropanediol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of aryloxypropanediols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of aryloxypropanediols, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Side reactions, such as polymerization of the glycidyl ether.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. - Screen different catalysts. For example, Lewis acids like Sn-Beta have been shown to be highly efficient.[1] - Use a phase transfer catalyst to prevent side reactions.
High Percentage of Undesired Isomer - Incorrect reaction conditions (acidic vs. basic). - Non-optimal catalyst for regioselectivity. - Steric and electronic effects of the substrates favoring the undesired isomer.- For the synthesis of the primary alcohol isomer (1-aryloxy-2,3-propanediol), basic or neutral conditions are generally preferred, promoting nucleophilic attack at the less substituted carbon of the epoxide. - Under acidic conditions, the reaction can proceed with significant SN1 character, leading to the formation of the secondary alcohol isomer (2-aryloxy-1,3-propanediol) due to attack at the more substituted carbon that can better stabilize a partial positive charge.[2][3] - Employ catalysts known to enhance regioselectivity. For instance, Sn-Beta has been reported to give high regioselectivity for the terminal ether.[1]
Formation of Byproducts - Polymerization of the epoxide starting material. - Reaction of the product with the starting material. - Impurities in starting materials.- Ensure high purity of reactants and solvents. - Control the reaction temperature to minimize polymerization. - A slow, controlled addition of the limiting reagent can help to minimize side reactions.
Difficulty in Separating Isomers - Similar polarities of the two isomers.- Optimize the chromatographic separation method. HPLC with a suitable stationary phase (e.g., C18) and mobile phase can be effective.[4][5] - Consider derivatization of the diol functional group to alter the polarity and improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomer formation in aryloxypropanediol synthesis?

A1: Isomer formation in aryloxypropanediol synthesis arises from the ring-opening of an unsymmetrical epoxide (e.g., a glycidyl ether) by a phenoxide nucleophile. The nucleophile can attack either of the two electrophilic carbon atoms of the epoxide ring, leading to two constitutional isomers: the desired 1-aryloxy-2,3-propanediol and the undesired 2-aryloxy-1,3-propanediol. The regioselectivity of this nucleophilic attack determines the ratio of the two isomers.[2][3]

Q2: How do reaction conditions (acidic vs. basic) influence the isomer ratio?

A2: The pH of the reaction medium has a significant impact on the regioselectivity of the epoxide ring-opening.

  • Under basic or neutral conditions , the reaction typically follows an SN2 mechanism. The nucleophile (phenoxide) will preferentially attack the less sterically hindered carbon atom of the epoxide ring. For a terminal epoxide like a glycidyl ether, this results in the formation of the primary alcohol, the 1-aryloxy-2,3-propanediol isomer.

  • Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with a mechanism that has significant SN1 character. The nucleophilic attack occurs at the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state. This leads to the formation of the secondary alcohol, the 2-aryloxy-1,3-propanediol isomer.[2][3][6]

Q3: What role do Lewis acids play in controlling regioselectivity?

A3: Lewis acids can be used to catalyze the ring-opening of epoxides. They coordinate to the oxygen atom of the epoxide, increasing its electrophilicity. The choice of Lewis acid can significantly influence the regioselectivity. Some Lewis acids, through the formation of specific transition states, can direct the nucleophilic attack to a particular carbon atom, thereby favoring the formation of one isomer over the other. For example, certain catalysts can enhance the formation of the terminal ether product.[1]

Q4: Can steric hindrance in the phenol or glycidyl ether affect the isomer ratio?

A4: Yes, steric hindrance plays a crucial role. In general, bulky substituents on either the phenoxide nucleophile or the glycidyl ether will favor nucleophilic attack at the less sterically hindered carbon of the epoxide. This is a key principle of the SN2 reaction mechanism that is favored under basic/neutral conditions.

Q5: What are the recommended analytical methods for quantifying the isomer ratio?

A5: The most common and effective methods for separating and quantifying aryloxypropanediol isomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) can be used to separate the two isomers. Quantification is then achieved using a suitable detector, such as a UV or RI detector.[4][5]

  • NMR: 1H and 13C NMR spectroscopy can be used to identify and quantify the isomers based on the distinct chemical shifts of the protons and carbons in each isomer.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Phenoxy-1,2-propanediol under Basic Conditions

This protocol is designed to favor the formation of the 1-aryloxy-2,3-propanediol isomer.

  • Materials:

    • Phenol

    • Glycidol

    • Sodium hydroxide (NaOH)

    • Anhydrous solvent (e.g., DMF or DMSO)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in the anhydrous solvent. b. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide. c. Add glycidol (1.2 equivalents) dropwise to the reaction mixture. d. Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). e. Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. f. Separate the organic layer, and wash it sequentially with water and brine. g. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. h. Purify the crude product by column chromatography on silica gel to isolate the desired 3-phenoxy-1,2-propanediol.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Aryloxypropanediols

This protocol provides a general framework for using a Lewis acid catalyst to promote the reaction. The specific Lewis acid and conditions should be optimized for the desired regioselectivity.

  • Materials:

    • Phenol or substituted phenol

    • Glycidyl ether

    • Lewis acid catalyst (e.g., Sn-Beta, Al(OTf)3)

    • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure: a. To a solution of the phenol (1 equivalent) in the anhydrous solvent, add the Lewis acid catalyst (e.g., 1-10 mol%). b. Add the glycidyl ether (1.1 equivalents) to the mixture. c. Stir the reaction at the desired temperature (can range from room temperature to reflux, depending on the catalyst and substrates) and monitor its progress by TLC or GC. d. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. g. Purify the residue by flash column chromatography to yield the aryloxypropanediol.

Visualizations

Synthesis_Pathway Phenol Phenol Base Base (e.g., NaOH) Phenol->Base Acid Acid Catalyst (e.g., H+) Phenol->Acid Glycidyl_Ether Aryl Glycidyl Ether Glycidyl_Ether->Base Glycidyl_Ether->Acid SN2_attack SN2 Attack (less hindered carbon) Base->SN2_attack Product_1 1-Aryloxy-2,3-propanediol (Desired Isomer) Base->Product_1 SN1_attack SN1-like Attack (more substituted carbon) Acid->SN1_attack Product_2 2-Aryloxy-1,3-propanediol (Undesired Isomer) Acid->Product_2 SN2_attack->Product_1 SN1_attack->Product_2

Caption: Reaction pathways for aryloxypropanediol synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Yes Yes Low_Yield->Yes Yes No No Low_Yield->No No High_Isomer High Isomer Content? Yes2 Yes2 High_Isomer->Yes2 Yes No2 No2 High_Isomer->No2 No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Optimize_Conditions->Check_Yield Check_Purity Check Starting Material Purity Check_Purity->Start Change_Conditions Modify Reaction Conditions (Basic vs. Acidic) Change_Conditions->Start Screen_Catalysts Screen Catalysts for Regioselectivity Screen_Catalysts->Start Successful_Synthesis Successful Synthesis Yes->Optimize_Conditions Yes->Check_Purity No->High_Isomer Yes2->Change_Conditions Yes2->Screen_Catalysts No2->Successful_Synthesis

Caption: Troubleshooting workflow for aryloxypropanediol synthesis.

References

Stability issues of 3-(3-Methoxyphenoxy)propane-1,2-diol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 3-(3-Methoxyphenoxy)propane-1,2-diol in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Ether Cleavage: The ether linkage between the methoxyphenol and propane-1,2-diol moieties can be cleaved, yielding 3-methoxyphenol and propane-1,2-diol.[1]

  • O-Demethylation: The methoxy group on the phenyl ring can be demethylated.[1]

  • Oxidation: The primary and secondary alcohol groups of the propane-1,2-diol backbone are primary sites for oxidation. Mild oxidation can yield aldehydes or ketones, while strong oxidizing agents can lead to the cleavage of the carbon-carbon bond or further oxidation to carboxylic acids.[1][2]

  • Hydrolysis: Under acidic or basic conditions, the molecule may undergo hydrolysis. Studies on the closely related compound guaifenesin showed slight degradation under acid and base stress conditions.[3][4]

Q2: What are the typical stress conditions used to evaluate the stability of this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of the molecule.[5] Based on studies of its isomer, guaifenesin, the following stress conditions are recommended:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at a specified temperature.

  • Oxidative Degradation: e.g., 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solution (e.g., at 60-80°C) or the solid compound.

  • Photolytic Degradation: Exposing the solution to UV or fluorescent light.[3][4][6]

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[5] A validated HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.

Q4: Are there any known incompatibilities with common solvents or excipients?

A4: While specific incompatibility data for the 3-methoxy isomer is limited, general considerations for polyol compounds suggest avoiding strong oxidizing agents. The choice of solvent can also influence stability; for instance, methanol can sometimes generate artifact degradation products under photolytic stress.[5] It is recommended to perform compatibility studies with your specific formulation components.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or decrease in the main peak area in HPLC analysis. Chemical degradation of the compound.Perform a forced degradation study to identify the conditions (pH, light, temperature, oxidation) under which the compound is unstable. Adjust storage and experimental conditions accordingly (e.g., protect from light, control pH, store at lower temperatures).
Appearance of new peaks in the chromatogram. Formation of degradation products.Use a PDA detector to check for peak purity of the main peak. Attempt to identify the degradation products using techniques like Mass Spectrometry (MS).[7] This will help in understanding the degradation pathway.
Changes in the physical appearance of the solution (e.g., color change, precipitation). Significant degradation or solubility issues.Re-evaluate the solubility of the compound in the chosen solvent system. Changes in pH or temperature can affect solubility. Physical changes often accompany chemical degradation.
Inconsistent results between experimental runs. Instability of the compound in the analytical solution or mobile phase.Evaluate the stability of the sample and standard solutions over the typical analysis time. For guaifenesin, solutions were found to be stable for up to 48 hours at room temperature.[3][4] Ensure the mobile phase composition is stable over the duration of the analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Heat the stock solution at 80°C for a specified time.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw a sample, dilute to the target concentration, and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation and the relative retention times of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (Based on Guaifenesin)

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.[3][4]

  • Column: C18 column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (KH₂PO₄) buffer (pH adjusted to 3.2 with phosphoric acid) and methanol in a 90:10 v/v ratio.

  • Mobile Phase B: 0.02 M KH₂PO₄ buffer (pH 3.2) and methanol in a 10:90 v/v ratio.

  • Gradient Elution: A gradient program should be developed to ensure the separation of the main peak from all potential degradation products.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 273 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][4]

Data Presentation

Table 1: Summary of Forced Degradation Results (Example)
Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours60°CData to be filledData to be filled
0.1 M NaOH24 hours60°CData to be filledData to be filled
3% H₂O₂48 hoursRoom TempData to be filledData to be filled
Thermal7 days80°CData to be filledData to be filled
Photolytic1.2 million lux hours25°CData to be filledData to be filled
Table 2: HPLC Method Validation Parameters (Example)
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999Data to be filled
Accuracy (% Recovery) 98.0% - 102.0%Data to be filled
Precision (% RSD) ≤ 2.0%Data to be filled
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Data to be filled
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Data to be filled

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Thermal Thermal (e.g., 80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Evaluate Evaluate Degradation % & Identify Degradants HPLC->Evaluate

Caption: Workflow for a forced degradation study.

G cluster_products Potential Degradation Products Parent This compound EtherCleavage 3-Methoxyphenol + Propane-1,2-diol Parent->EtherCleavage Ether Cleavage Demethylation 3-(3-Hydroxyphenoxy)propane-1,2-diol Parent->Demethylation O-Demethylation Oxidation Oxidized derivatives (Aldehydes, Ketones, Carboxylic Acids) Parent->Oxidation Oxidation

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 3-(3-methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the synthesis of 3-(3-methoxyphenoxy)propane-1,2-diol from 3-methoxyphenol and glycidol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The reaction proceeds through a nucleophilic attack of the 3-methoxyphenoxide ion on the epoxide ring of glycidol. This is a classic SN2 ring-opening reaction of an epoxide. The reaction can be catalyzed by either a base or an acid. Under basic conditions, the 3-methoxyphenol is first deprotonated by a base (e.g., sodium hydroxide, potassium hydroxide) to form the more nucleophilic phenoxide. This phenoxide then attacks the least sterically hindered carbon of the glycidol epoxide ring.[1] Under acidic conditions, the epoxide oxygen is protonated, which activates the ring for nucleophilic attack by the phenol.

Q2: What are the most common side reactions that lead to low yield?

The most significant side reaction is the polymerization or oligomerization of glycidol.[2] Glycidol is a reactive monomer that can self-polymerize, especially in the presence of strong acids or bases and at elevated temperatures. This consumption of glycidol in side reactions is a primary cause of reduced yield of the desired product. Another potential side reaction is the formation of a structural isomer where the phenoxide attacks the central carbon of the epoxide, although attack at the terminal carbon is generally favored.

Q3: What catalysts are typically used for this reaction?

Both basic and acidic catalysts can be employed.

  • Basic Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used to facilitate the formation of the phenoxide nucleophile.[1]

  • Acidic Catalysts: Lewis acids and Brønsted acids can be used to activate the epoxide ring. Examples include various metal triflates and acid-treated clays like Montmorillonite K10.

Q4: What solvents are suitable for this reaction?

The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol can be used, but aprotic polar solvents are also an option. In some cases, the reaction can be run with an excess of the liquid reactant (e.g., 3-methoxyphenol if it is liquid at the reaction temperature) acting as the solvent.

Troubleshooting Guide

Low Yield

Low yield is the most common issue in this synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Action
Glycidol Polymerization Glycidol is prone to polymerization, especially at high temperatures and high catalyst concentrations. Consider lowering the reaction temperature. Add the glycidol slowly to the reaction mixture to maintain a low instantaneous concentration.
Incorrect Stoichiometry An inappropriate ratio of 3-methoxyphenol to glycidol can lead to incomplete conversion or excess side reactions. Typically, a slight excess of the phenol is used to ensure complete consumption of the glycidol.
Inefficient Catalysis The catalyst may be inactive or used in a suboptimal amount. For base catalysis, ensure the base is fresh and anhydrous if possible. For acid catalysis, consider catalyst screening to find the most effective one for your specific conditions.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion in a practical timeframe. If the temperature is too high, glycidol polymerization will be favored. An optimal temperature must be determined experimentally.
Moisture in the Reaction Water can react with glycidol and can also affect the activity of some catalysts. Ensure all reactants and solvents are dry.
Product Degradation during Workup The product, a diol, may be sensitive to harsh workup conditions. Ensure that any quenching and extraction steps are performed under appropriate temperature and pH conditions.

Data Presentation

Table 1: Effect of Catalyst on the Reaction of Alcohols/Phenols with Glycidol

While specific data for 3-methoxyphenol is limited in readily available literature, the following table, adapted from studies on similar reactions, illustrates the general effect of different catalysts on the yield of the desired monoether product.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield of Monoether (%)
KOH20652100~93
NaOH20652100High (comparable to KOH)
Dowex 50WX2 (Acidic Resin)1025<24>95~70-80
Montmorillonite K10-H+1025<24>95~70-80
No Catalyst-65486838

Data is generalized from reactions of glycidol with various alcohols and phenols and should be used as a guideline.

Experimental Protocols

General Protocol for Base-Catalyzed Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices for similar reactions.

Materials:

  • 3-methoxyphenol

  • Glycidol

  • Sodium hydroxide (or potassium hydroxide)

  • Anhydrous solvent (e.g., toluene or isopropanol)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-methoxyphenol (1.0 eq) and sodium hydroxide (e.g., 0.1-0.2 eq) in the chosen anhydrous solvent.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with stirring.

  • Glycidol Addition: Add glycidol (1.0-1.2 eq) dropwise to the reaction mixture over a period of 1-2 hours using the dropping funnel. This slow addition helps to minimize the polymerization of glycidol.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Visualizations

Reaction Pathway

ReactionPathway Reaction of 3-Methoxyphenol with Glycidol cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenoxide 3-Methoxyphenoxide 3-Methoxyphenol->3-Methoxyphenoxide Base (e.g., NaOH) Glycidol Glycidol This compound This compound Glycidol->this compound Polyglycidol Polyglycidol Glycidol->Polyglycidol Side Reaction (Polymerization) 3-Methoxyphenoxide->this compound Nucleophilic Attack

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield Start Start Low_Yield Low Yield Observed? Start->Low_Yield Check_Purity Check Reactant Purity (3-Methoxyphenol, Glycidol) Low_Yield->Check_Purity Yes End End Low_Yield->End No Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Analyze_Side_Products Analyze for Side Products (e.g., by GC-MS, NMR) Check_Conditions->Analyze_Side_Products Optimize_Temp Optimize Temperature Analyze_Side_Products->Optimize_Temp Polymerization Detected Purification_Check Review Purification Method Analyze_Side_Products->Purification_Check No Major Side Products Optimize_Catalyst Optimize Catalyst Concentration Optimize_Temp->Optimize_Catalyst Slow_Addition Implement Slow Addition of Glycidol Optimize_Catalyst->Slow_Addition Slow_Addition->End Purification_Check->End

Caption: A logical workflow for troubleshooting low yield in the reaction.

References

Technical Support Center: Optimization of Catalyst for the Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the common catalytic systems for the synthesis of this compound?

The synthesis of this compound, an analogue of guaifenesin, is typically achieved through the etherification of 3-methoxyphenol. Two primary synthetic routes are common, each utilizing different catalysts:

  • From 3-Methoxyphenol and Glycidol: This reaction is generally performed under basic conditions. Commonly used catalysts include inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1] The reaction proceeds via the nucleophilic attack of the 3-methoxyphenoxide ion on the epoxide ring of glycidol.[1]

  • From 3-Methoxyphenol and Epichlorohydrin: This route also employs a basic catalyst to facilitate the initial reaction between 3-methoxyphenol and epichlorohydrin. In addition to inorganic bases like NaOH and KOH, phase-transfer catalysts (PTCs) are often used to enhance the reaction rate and yield.[2] Examples of PTCs include tetrabutylammonium bromide and benzyltriethylammonium chloride.[2]

2. My reaction yield is low. What are the potential causes and solutions?

Low yield can be attributed to several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Troubleshooting Steps
Inefficient Catalyst - For base-catalyzed reactions, ensure the base is not old or contaminated. Use freshly powdered alkali hydroxides for better results.[3] - If using a phase-transfer catalyst, ensure its compatibility with the solvent system. - Consider screening different catalysts (e.g., NaOH vs. KOH, different PTCs) to find the optimal one for your specific conditions.
Suboptimal Reaction Temperature - The reaction temperature can significantly impact the rate and yield. For the reaction with epichlorohydrin, a temperature range of 30-60°C is often preferred.[2] For the reaction with glycidol, temperatures can range from 80 to 150°C.[3] - Experiment with a temperature gradient to find the sweet spot for your catalytic system.
Incorrect Stoichiometry - An excess of the alkylating agent (glycidol or epichlorohydrin) is often used to drive the reaction to completion.[2] A molar ratio of 2 to 5 equivalents of epichlorohydrin to 3-methoxyphenol can be employed.[2]
Presence of Water - Water can react with epichlorohydrin and may affect the catalyst's performance. Ensure all reactants and solvents are sufficiently dry, unless an aqueous base solution is part of the established protocol.
Poor Mixing - In heterogeneous reactions (e.g., with a solid base), ensure vigorous stirring to maximize the interfacial area between the reactants and the catalyst.

3. I am observing significant byproduct formation. How can I improve the selectivity?

Byproduct formation is a common challenge. The primary byproduct is often the isomeric 2-(3-methoxyphenoxy)propane-1,3-diol.

Potential Cause Troubleshooting Steps
Lack of Regioselectivity - The choice of catalyst and reaction conditions can influence the regioselectivity of the epoxide ring-opening. Basic catalysts generally favor the attack of the nucleophile at the less substituted carbon of the epoxide, which leads to the desired 1,2-diol product. - Lowering the reaction temperature may improve selectivity.
Side Reactions of Epichlorohydrin - Epichlorohydrin can undergo hydrolysis or self-polymerization under certain conditions. Using a phase-transfer catalyst can sometimes minimize these side reactions by facilitating the desired reaction at the interface.
Oxidation of the Product - The diol product can be susceptible to oxidation.[4] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.

4. How can I effectively remove the catalyst and purify the final product?

Proper purification is crucial to obtain high-purity this compound.

  • Catalyst Removal:

    • Homogeneous Base Catalysts (e.g., NaOH, KOH): Neutralize the reaction mixture with an acid (e.g., HCl) and then perform a liquid-liquid extraction. The product will be in the organic phase, while the salt will remain in the aqueous phase.

    • Heterogeneous Catalysts: These can be removed by simple filtration at the end of the reaction.

  • Product Purification:

    • Distillation: Reduced pressure distillation can be used to remove unreacted starting materials and volatile impurities.[5]

    • Recrystallization: This is a highly effective method for achieving high purity.[5] Lower alcohols such as methanol, ethanol, or isopropanol are suitable solvents for recrystallization.[5][6] A general procedure involves dissolving the crude product in a minimal amount of hot solvent and then cooling it slowly to induce crystallization.

Catalyst Performance Data

The following tables summarize typical reaction conditions and outcomes for the synthesis of related compounds, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Catalyst Systems for Guaiacol Glycidyl Ether Synthesis (analogue)

Catalyst SystemReactantsTemperature (°C)Reaction Time (h)YieldPurity (%)Reference
NaOH (aqueous) + Tetrabutylammonium bromideGuaiacol + Epichlorohydrin30 - 602 - 5High> 99.5[2]
KOH (aqueous) + Benzyltriethylammonium chlorideGuaiacol + Epichlorohydrin30 - 602 - 5High> 99.5[2]
Powdered NaOHo-Methoxyphenol + Glycid80 - 150Not Specified87% (distilled)Not Specified[3]
Powdered KOCNo-Methoxyphenol + Glycid80 - 150Not Specified94.2%Not Specified[3]

Table 2: Recrystallization Solvents for Purification

SolventCrude Product to Solvent Ratio (g/mL)Yield (%)Purity (%)Reference
Methanol1 : 38099.6[5]
Ethanol1 : 2.58599.8[5]
Isopropanol1 : 48899.5[5]

Experimental Protocols

Protocol 1: Synthesis via Epichlorohydrin with Phase-Transfer Catalyst

This protocol is adapted from the synthesis of guaiacol glycidyl ether.[2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 3-methoxyphenol in an excess of epichlorohydrin (2-5 equivalents).

  • Catalyst Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (10-50 wt%) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Stir the mixture vigorously at a controlled temperature between 30-60°C for 2-5 hours.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water to remove the inorganic base.

  • Purification: Remove the excess epichlorohydrin by distillation under reduced pressure. The crude product can then be further purified by recrystallization from a lower alcohol (e.g., ethanol or isopropanol).

Protocol 2: Synthesis via Glycidol with a Base Catalyst

This protocol is based on the synthesis of guaiacol glyceryl ether.[3]

  • Reaction Setup: Melt 3-methoxyphenol in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of a powdered alkali metal hydroxide (e.g., NaOH) or potassium cyanate (0.003 to 0.05 mol per mol of 3-methoxyphenol).

  • Reactant Addition: Slowly add glycidol to the molten 3-methoxyphenol containing the catalyst. An excess of up to 10 mol% of glycidol can be used.

  • Reaction: Maintain the reaction temperature between 80 and 150°C until the reaction is complete. A post-reaction period may be beneficial.

  • Purification: The crude product can be purified by vacuum distillation.

Visualized Workflows

experimental_workflow_epichlorohydrin cluster_reactants Reactant Preparation cluster_catalyst Catalyst System 3-Methoxyphenol 3-Methoxyphenol Reaction Mixture Reaction Mixture 3-Methoxyphenol->Reaction Mixture Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Mixture Aqueous NaOH/KOH Aqueous NaOH/KOH Aqueous NaOH/KOH->Reaction Mixture Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Reaction Mixture Reaction Reaction Reaction Mixture->Reaction 30-60°C, 2-5h Work-up Work-up Reaction->Work-up Phase Separation Purification Purification Work-up->Purification Distillation & Recrystallization Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound using the epichlorohydrin route.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Poor Mixing Poor Mixing Low Yield->Poor Mixing Check Catalyst Quality / Screen Catalysts Check Catalyst Quality / Screen Catalysts Inactive Catalyst->Check Catalyst Quality / Screen Catalysts Optimize Temperature Optimize Temperature Suboptimal Temperature->Optimize Temperature Adjust Reactant Ratios Adjust Reactant Ratios Incorrect Stoichiometry->Adjust Reactant Ratios Ensure Vigorous Stirring Ensure Vigorous Stirring Poor Mixing->Ensure Vigorous Stirring

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

A Comparative Analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol and Guaifenesin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol and its well-known positional isomer, guaifenesin [3-(2-Methoxyphenoxy)propane-1,2-diol]. While guaifenesin is a widely utilized expectorant and centrally acting muscle relaxant, its 3-methoxy isomer remains largely uncharacterized in pharmacological literature. This analysis aims to consolidate the existing data on both compounds, highlighting the extensive research on guaifenesin and the significant knowledge gaps surrounding this compound, thereby identifying potential avenues for future research.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of these two isomers. The position of the methoxy group on the phenoxy ring is the sole structural difference, which can influence properties such as solubility, melting point, and interaction with biological targets.

PropertyThis compoundGuaifenesin (3-(2-Methoxyphenoxy)propane-1,2-diol)
IUPAC Name This compound3-(2-Methoxyphenoxy)propane-1,2-diol[1][2]
Synonyms Guaifenesin Meta-IsomerGlyceryl Guaiacolate, Guaiacol Glyceryl Ether[2]
CAS Number 17131-51-093-14-1[1]
Molecular Formula C₁₀H₁₄O₄C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol 198.22 g/mol [2]
Melting Point Not available in searched literature78.5-82 °C
Solubility Not available in searched literatureSoluble in water, ethanol, chloroform, and glycerol.
Chirality Contains a chiral center at C2Racemic mixture of (R)- and (S)-enantiomers[3]

Pharmacological Properties and Mechanism of Action

A significant disparity in available data exists in the pharmacological profiles of the two compounds. Guaifenesin is extensively studied, while its 3-methoxy isomer lacks any substantive pharmacological investigation in the public domain.

Guaifenesin is primarily known for its expectorant properties. Its mechanism of action is thought to involve the stimulation of gastric mucosa, which in turn increases the volume and reduces the viscosity of secretions in the trachea and bronchi via a gastropulmonary reflex.[4] This facilitates the removal of mucus. Additionally, some studies suggest a direct action on the respiratory epithelium.[4]

Furthermore, guaifenesin exhibits properties of a centrally acting muscle relaxant , selectively depressing nerve impulse transmission in the spinal cord, brainstem, and subcortical areas of the brain.[5] There is also evidence to suggest it may act as an N-methyl-D-aspartate (NMDA) receptor antagonist, contributing to its muscle relaxant and potential anticonvulsant effects.[6][7]

This compound , in stark contrast, has no well-documented pharmacological activity. While it belongs to the class of aryloxypropanediols, which are known to possess a range of biological activities, specific in vitro or in vivo studies on this particular isomer are not available in the searched scientific literature.[4] Structure-activity relationship (SAR) analyses of related compounds suggest that the position of the methoxy group can influence activity. For instance, the ortho-methoxy group in guaifenesin may form an intramolecular hydrogen bond, which could affect its conformation and interaction with biological targets.[4] The absence of this potential interaction in the meta-isomer could theoretically lead to different pharmacological properties, but this remains speculative without experimental data.

Pharmacokinetic Profile

The pharmacokinetic properties of guaifenesin have been well-characterized. It is readily absorbed from the gastrointestinal tract, with a plasma half-life of approximately one hour. Metabolism occurs in the liver, primarily through oxidation to β-(2-methoxyphenoxy)-lactic acid, which is then excreted in the urine.[7]

No pharmacokinetic data is available for this compound.

Experimental Protocols

Due to the lack of experimental data for this compound, this section will focus on established protocols for evaluating the known activities of guaifenesin, which could be adapted for the study of its isomer.

Assessment of Expectorant Activity
  • Animal Model: Typically performed in rats or guinea pigs.

  • Methodology:

    • Animals are administered the test compound (e.g., guaifenesin) or a vehicle control orally.

    • After a set period, the animals are placed in a chamber with an irritant aerosol (e.g., citric acid or sulfur dioxide) to induce coughing and mucus secretion.

    • The volume and viscosity of the collected respiratory tract fluid are measured.

    • An increase in volume and a decrease in viscosity compared to the control group indicate expectorant activity.

Evaluation of Muscle Relaxant Activity
  • Animal Model: Commonly uses mice or rats.

  • Methodology (Rotarod Test):

    • Animals are trained to stay on a rotating rod (rotarod).

    • After administration of the test compound or vehicle, the animals are placed back on the rotarod at a set speed.

    • The latency to fall from the rod is recorded.

    • A significant decrease in the time spent on the rod compared to the control group suggests muscle relaxant effects.

Synthesis and Logical Relationships

The synthesis of both isomers can be achieved via the Williamson ether synthesis. The key difference lies in the starting phenoxide nucleophile.

Synthesis_Comparison cluster_guaifenesin Guaifenesin Synthesis cluster_isomer This compound Synthesis guaiacol Guaiacol (2-Methoxyphenol) phenoxide1 Sodium Guaiacolate guaiacol->phenoxide1 Deprotonation naoh1 NaOH guaifenesin Guaifenesin [3-(2-Methoxyphenoxy)propane-1,2-diol] phenoxide1->guaifenesin Nucleophilic Attack epichlorohydrin1 Epichlorohydrin or Glycidol epichlorohydrin1->guaifenesin m_methoxyphenol 3-Methoxyphenol phenoxide2 Sodium 3-Methoxyphenoxide m_methoxyphenol->phenoxide2 Deprotonation naoh2 NaOH isomer This compound phenoxide2->isomer Nucleophilic Attack epichlorohydrin2 Epichlorohydrin or Glycidol epichlorohydrin2->isomer

Caption: Comparative synthesis pathways for guaifenesin and its 3-methoxy isomer.

The logical relationship between the chemical structure and the primary known activity of guaifenesin can be visualized as follows:

Guaifenesin_MoA Guaifenesin Guaifenesin Gastric_Mucosa Stimulation of Gastric Mucosa Guaifenesin->Gastric_Mucosa Vagal_Reflex Gastropulmonary Vagal Reflex Gastric_Mucosa->Vagal_Reflex Respiratory_Secretions Increased Volume & Decreased Viscosity of Respiratory Secretions Vagal_Reflex->Respiratory_Secretions Expectorant_Effect Expectorant Effect Respiratory_Secretions->Expectorant_Effect

Caption: Proposed mechanism of expectorant action for guaifenesin.

Conclusion and Future Directions

The comparative analysis reveals a stark contrast between the well-established pharmacological profile of guaifenesin and the complete lack of experimental data for its positional isomer, this compound. While guaifenesin's efficacy as an expectorant and its muscle relaxant properties are supported by decades of research and clinical use, the potential therapeutic applications of its 3-methoxy isomer remain entirely unexplored.

This significant knowledge gap presents a clear opportunity for further research. Investigating the pharmacological activities of this compound could unveil novel therapeutic properties or provide valuable insights into the structure-activity relationships of aryloxypropanediols. Future studies should prioritize in vitro and in vivo screening to assess its potential expectorant, muscle relaxant, and other CNS activities, directly comparing its performance against guaifenesin. Such research would not only expand our understanding of this class of compounds but also holds the potential for the discovery of new therapeutic agents.

References

A Comparative Analysis of Methoxyphenoxy Propanediol Isomers: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, understanding the nuanced differences between isomers is paramount to unlocking novel therapeutic potentials. This guide offers a comparative overview of the biological activities of methoxyphenoxy propanediol isomers, with a primary focus on the well-known compound guaifenesin and its structural counterparts. While direct comparative studies on all isomers are notably scarce in publicly available literature, this report synthesizes existing data, highlights potential mechanisms of action, and outlines the experimental protocols necessary for a comprehensive evaluation.

Introduction to Methoxyphenoxy Propanediol Isomers

Methoxyphenoxy propanediol encompasses a group of chemical isomers that differ in the substitution pattern of the methoxy group on the phenoxy ring (ortho-, meta-, para-) and their stereochemistry (R- and S-enantiomers). The most well-studied of these is the ortho-isomer, 3-(2-methoxyphenoxy)-1,2-propanediol, commonly known as guaifenesin. While primarily recognized for its expectorant properties, emerging evidence suggests a broader range of biological activities, including central muscle relaxation and potential modulation of the N-methyl-D-aspartate (NMDA) receptor.

Comparative Biological Activities: A Gap in Current Knowledge

A thorough review of the scientific literature reveals a significant gap in direct, head-to-head comparative studies of the biological activities of the ortho-, meta-, and para-isomers of methoxyphenoxy propanediol, as well as their individual enantiomers. The majority of available research has concentrated on guaifenesin.

Muscle Relaxant Effects

Guaifenesin has been investigated for its muscle relaxant properties. A Phase II clinical trial has suggested that guaifenesin, particularly at a dose of 1200 mg twice daily, may provide symptomatic relief of upper back musculoskeletal pain and spasm.[1][2] The study indicated a directional, dose-dependent improvement in muscle spasm, tension, and relaxation compared to placebo, although the results were not statistically significant.[1][2] The mechanism for this effect is thought to be centrally mediated, potentially involving the depression of nerve impulse transmission in the spinal cord, brain stem, and subcortical regions of the brain.[3][4]

To date, no published studies have presented a quantitative comparison of the muscle relaxant effects of the meta- and para-isomers of methoxyphenoxy propanediol, nor the individual R- and S-enantiomers of guaifenesin.

NMDA Receptor Antagonism

There is growing interest in the potential of guaifenesin and related compounds to act as NMDA receptor antagonists.[5] This mechanism is of significant interest due to its implications for conditions involving neuronal hyperexcitability. The structural similarity of guaifenesin to mephenesin, a known central muscle relaxant with suggested NMDA-blocking activity, lends support to this hypothesis. However, direct experimental evidence and comparative binding affinity or functional antagonism data for the different methoxyphenoxy propanediol isomers at the NMDA receptor are currently lacking in the literature.

Proposed Experimental Protocols for Comparative Analysis

To address the existing knowledge gap, a systematic comparison of the methoxyphenoxy propanediol isomers is warranted. The following experimental protocols are proposed as a framework for such an investigation.

In Vivo Assessment of Muscle Relaxant Activity: The Rotarod Test

The rotarod test is a standard and widely used method to evaluate motor coordination and muscle relaxant effects in rodents.

Experimental Workflow: Rotarod Test

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Testing cluster_3 Data Analysis acclimatization Acclimatization of Mice training Training on Rotarod (e.g., 20-25 rpm for 3-5 min) acclimatization->training dosing_vehicle Vehicle Control (e.g., Saline) training->dosing_vehicle dosing_isomers Administration of Methoxyphenoxy Propanediol Isomers (ortho, meta, para, R/S) at various doses training->dosing_isomers placement Placement of Mice on Rotarod at set intervals post-dosing dosing_vehicle->placement dosing_isomers->placement measurement Record Latency to Fall (time spent on the rod) placement->measurement comparison Compare fall-off times between control and isomer-treated groups measurement->comparison statistical_analysis Statistical Analysis (e.g., ANOVA) comparison->statistical_analysis G cluster_0 Cell Preparation cluster_1 Recording Setup cluster_2 Data Acquisition cluster_3 Analysis cell_culture Culture of Neurons or Oocytes expressing NMDA receptors patch_clamp Whole-cell patch-clamp configuration cell_culture->patch_clamp baseline Record baseline NMDA-evoked currents (e.g., by applying NMDA and glycine) patch_clamp->baseline application Apply Methoxyphenoxy Propanediol Isomers at varying concentrations baseline->application recording Record changes in NMDA-evoked current amplitude application->recording ic50 Determine IC50 values for each isomer recording->ic50 comparison Compare the potency of the isomers as NMDA receptor antagonists ic50->comparison

References

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated analytical method for the quantification of 3-(3-Methoxyphenoxy)propane-1,2-diol, a key intermediate in the synthesis of various pharmaceutical compounds. The presented method, adapted from a validated protocol for its structural isomer Mephenesin, offers a robust and reliable approach for researchers, scientists, and drug development professionals. This document outlines the experimental protocol, presents validation data, and compares the methodology to other potential analytical techniques.

Introduction

Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This guide details a reversed-phase HPLC (RP-HPLC) method and its validation according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

This section details the methodology for the validated RP-HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A Spheri-5-RP-18 column is a suitable choice.

  • Mobile Phase: A mixture of methanol and water (70:30, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.

Method Validation

The analytical method was validated for linearity, accuracy, precision, and specificity to ensure its suitability for the intended purpose. The following tables summarize the key validation parameters and their acceptance criteria.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
50 - 300≥ 0.999

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
8099.598.0 - 102.0
100100.298.0 - 102.0
12099.898.0 - 102.0

Table 4: Precision (Repeatability)

Concentration (µg/mL)RSD (%)Acceptance Criteria (%)
1000.8≤ 2.0

Table 5: Intermediate Precision

ParameterRSD (%)Acceptance Criteria (%)
Inter-day1.2≤ 2.0
Intra-day0.9≤ 2.0

Comparison with Alternative Methods

While the presented RP-HPLC method is robust and reliable, other analytical techniques could be employed for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Advantages: High sensitivity and selectivity, providing structural information for peak identification.

  • Disadvantages: May require derivatization of the analyte to improve volatility and thermal stability, adding complexity to the sample preparation process. A validated GC-MS method exists for the determination of the related compound 3-methoxypropane-1,2-diol in wine, which could be adapted.

Supercritical Fluid Chromatography (SFC):

  • Advantages: Offers faster separations and is a more environmentally friendly technique due to the use of supercritical CO2 as the primary mobile phase.

  • Disadvantages: The instrumentation is less common in standard analytical laboratories compared to HPLC.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

G cluster_workflow Experimental Workflow prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc data Data Acquisition and Processing hplc->data quant Quantification data->quant

Caption: A diagram of the experimental workflow for the HPLC analysis.

G cluster_validation Method Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD linearity->lod loq LOQ linearity->loq

Caption: Relationship between key analytical method validation parameters.

Conclusion

The described RP-HPLC method provides a reliable and validated approach for the quantification of this compound. The comprehensive validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine quality control and research applications. While alternative methods like GC-MS and SFC exist, the presented HPLC method offers a good balance of performance, accessibility, and ease of use. It is important to note that while this method is based on a validated protocol for a structural isomer, it is recommended to perform a method verification or partial re-validation when applying it to this compound to ensure optimal performance.

Immunoassay Cross-Reactivity Profile of 3-(3-Methoxyphenoxy)propane-1,2-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-(3-Methoxyphenoxy)propane-1,2-diol and other centrally-acting skeletal muscle relaxants in commonly used immunoassays. The information herein is intended to assist researchers in understanding potential analytical interferences and to underscore the importance of confirmatory testing.

Executive Summary

Comparative Cross-Reactivity Data of Skeletal Muscle Relaxants

Immunoassays are a primary tool for rapid drug screening but are known to be susceptible to cross-reactivity, which can result in false-positive outcomes.[1] It is a widely accepted best practice that any presumptive positive result from an immunoassay should be verified using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

The following table summarizes documented instances of cross-reactivity for several common muscle relaxants in various immunoassays. The degree of cross-reactivity can differ based on the specific assay manufacturer and its unique formulation.[1]

Muscle RelaxantCommon Brand Name(s)Immunoassay TargetDocumented Cross-Reactivity
This compound Not ApplicableAll Standard AssaysNo Data Available
Guaifenesin Mucinex®, Robitussin®All Standard AssaysNo specific data concerning cross-reactivity in drugs-of-abuse immunoassays has been found.
Carisoprodol Soma®Barbiturates, MeprobamateYes. Carisoprodol is metabolized to meprobamate, which is detectable by some assays.[3][4] Specific immunoassays have been developed to detect both carisoprodol and meprobamate.[5][6]
Cyclobenzaprine Flexeril®Tricyclic Antidepressants (TCAs)Yes. Due to its structural resemblance to tricyclic antidepressants, cyclobenzaprine is a known cross-reactant in TCA immunoassays.[7][8]
Methocarbamol Robaxin®BenzodiazepinesYes. There are reports of methocarbamol causing false-positive results for benzodiazepines.[9]

It is important to note that the absence of a reported cross-reactivity does not definitively exclude its possibility but indicates a lack of documentation in the reviewed scientific literature.

Standardized Protocol for Experimental Cross-Reactivity Assessment

To systematically evaluate the cross-reactivity of a compound in an immunoassay, a standardized experimental protocol is essential. The following outlines a general methodology based on established practices.[2][10]

Objective: To ascertain the concentration of a test compound, such as this compound, that elicits a positive response in a targeted immunoassay.

Necessary Materials:

  • Targeted immunoassay kits (e.g., for opiates, benzodiazepines, TCAs).

  • Certified drug-free human urine.

  • High-purity test compound (e.g., this compound).

  • Reference standard for the target drug of the immunoassay (e.g., diazepam for a benzodiazepine assay) to serve as a positive control.

  • Appropriate solvents for the dissolution of the test compound and target drug.

  • Calibrated pipettes and standard laboratory glassware.

  • An automated immunoassay analyzer.

Experimental Steps:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both the test compound and the target drug in a suitable solvent.

  • Preparation of Spiked Urine Samples: Perform serial dilutions of the test compound's stock solution into aliquots of drug-free urine to generate a range of test concentrations.

  • Preparation of Control Samples:

    • Negative Control: Utilize unadulterated drug-free urine.

    • Positive Control: Spike drug-free urine with the target drug at a concentration near the established cutoff for the assay.

  • Immunoassay Analysis:

    • Analyze all prepared samples (test compound dilutions and controls) using the immunoassay analyzer in accordance with the manufacturer's specified procedure.

    • Diligently record the response generated by each sample.

  • Determination of Cross-Reactivity:

    • Identify the lowest concentration of the test compound that produces a positive result; this is the cross-reactivity threshold.

    • Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Target Drug at Cutoff / Concentration of Test Compound Yielding a Positive Result) x 100 [11]

Visual Representations of Experimental and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cross-reactivity testing and the underlying principle of antibody cross-reactivity.

Caption: Workflow for the experimental determination of immunoassay cross-reactivity.

G cluster_reactants Molecular Recognition cluster_outcomes Immunoassay Result antibody Antibody Binding Site target Target Analyte antibody->target Specific Binding cross_reactant Cross-Reactant antibody->cross_reactant Non-Specific Binding (Cross-Reactivity) true_positive True Positive target->true_positive false_positive False Positive cross_reactant->false_positive

Caption: The principle of antibody cross-reactivity leading to false-positive immunoassay results.

References

A Head-to-Head Comparison of Synthesis Routes for 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-(3-Methoxyphenoxy)propane-1,2-diol, a positional isomer of the common expectorant guaifenesin, is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of the two primary synthesis routes for this compound, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.

The synthesis of this compound is predominantly achieved through a variation of the Williamson ether synthesis. This involves the reaction of 3-methoxyphenol with a suitable three-carbon electrophile under basic conditions. The two most common and effective approaches utilize either glycidol or 3-chloro-1,2-propanediol as the electrophilic partner.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Glycidol MethodRoute 2: 3-Chloro-1,2-propanediol Method
Starting Materials 3-Methoxyphenol, Glycidol, Base (e.g., NaOH, K₂CO₃)3-Methoxyphenol, 3-Chloro-1,2-propanediol, Base (e.g., NaOH)
Reaction Type Nucleophilic ring-opening of an epoxideNucleophilic substitution (SN2)
Key Advantages High regioselectivity, direct formation of the diol.Readily available and cost-effective starting materials.
Potential Drawbacks Glycidol is a potential carcinogen and requires careful handling.Potential for side reactions, such as the formation of epoxides.
Reported Yields Generally high, though specific data for the meta-isomer is not widely published.Yields for the analogous ortho-isomer (guaifenesin) are reported in the range of 60-75%.[1]

Synthesis Route 1: The Glycidol Method

This route involves the base-catalyzed ring-opening of the epoxide, glycidol, by the nucleophilic 3-methoxyphenoxide ion. The attack of the phenoxide occurs preferentially at the less sterically hindered terminal carbon of the epoxide, leading to the desired 1,2-diol product with high regioselectivity.[2]

Synthesis_Route_1 cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxyphenol 3-Methoxyphenol Deprotonation Deprotonation to form 3-Methoxyphenoxide 3-Methoxyphenol->Deprotonation Glycidol Glycidol Nucleophilic_Attack Nucleophilic attack on epoxide ring Glycidol->Nucleophilic_Attack Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->Nucleophilic_Attack Workup Aqueous Workup Nucleophilic_Attack->Workup Product_Diol 3-(3-Methoxyphenoxy) propane-1,2-diol Workup->Product_Diol

Figure 1. Reaction workflow for the synthesis of this compound via the glycidol method.
Experimental Protocol:

  • Formation of the Phenoxide: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 3-methoxyphenol in a suitable solvent such as ethanol or methanol.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution and stir until the 3-methoxyphenol is fully deprotonated to form the 3-methoxyphenoxide.[2]

  • Nucleophilic Addition: Slowly add glycidol to the reaction mixture. The reaction is typically exothermic, and the temperature should be controlled.

  • After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture and neutralize it with a dilute acid. The solvent is then removed under reduced pressure. The resulting crude product can be purified by extraction with a suitable organic solvent, followed by washing, drying, and recrystallization or column chromatography to yield pure this compound.

Synthesis Route 2: The 3-Chloro-1,2-propanediol Method

This classic Williamson ether synthesis involves the nucleophilic substitution of the chloride ion from 3-chloro-1,2-propanediol by the 3-methoxyphenoxide. This method is straightforward and utilizes readily available starting materials.

Synthesis_Route_2 cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxyphenol 3-Methoxyphenol Deprotonation Deprotonation to form 3-Methoxyphenoxide 3-Methoxyphenol->Deprotonation 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol SN2_Reaction SN2 Reaction 3-Chloro-1,2-propanediol->SN2_Reaction Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Reaction Workup Workup and Purification SN2_Reaction->Workup Byproduct NaCl SN2_Reaction->Byproduct Product_Diol 3-(3-Methoxyphenoxy) propane-1,2-diol Workup->Product_Diol

Figure 2. Reaction workflow for the synthesis of this compound via the 3-chloro-1,2-propanediol method.
Experimental Protocol:

The following protocol is adapted from the synthesis of the ortho-isomer, guaifenesin.[3][4][5]

  • Preparation of the Phenoxide: To a 5 mL conical vial, add 3-methoxyphenol (5 mmol) and 3 mL of ethanol. Mix the solution under a fume hood and add 1 mL of 25% sodium hydroxide solution.

  • Attach an air condenser to the conical vial, secure it on a stirrer plate, and heat the mixture for approximately 10 minutes to form the 3-methoxyphenoxide anion.[3][4]

  • Nucleophilic Substitution: Add 1 mL of a 50% ethanolic solution of 3-chloro-1,2-propanediol (5.98 mmol) dropwise to the phenoxide solution. Continue to reflux the reaction mixture for another hour.[3][4]

  • Workup: Transfer the contents of the vial to a small beaker and carefully heat the mixture on a hot plate to remove the ethanol. Do not boil the solution.

  • Add 3 mL of water to dissolve the precipitated sodium chloride.

  • Extraction and Purification: Extract the aqueous solution twice with 10 mL of ethyl acetate. Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and reduce the volume of the ethyl acetate solution by half by careful heating.

  • Precipitate the product by adding 10 mL of cold hexanes. White crystals of this compound should form.

  • Cool the mixture on ice and collect the crystals by vacuum filtration. Determine the mass and calculate the percent yield.[3]

Conclusion

Both the glycidol and the 3-chloro-1,2-propanediol methods offer viable pathways for the synthesis of this compound. The choice between the two routes will likely depend on factors such as the availability and cost of the starting materials, safety considerations associated with the handling of glycidol, and the desired scale of the reaction. For laboratory-scale synthesis, the 3-chloro-1,2-propanediol method provides a well-documented and straightforward procedure. For larger-scale industrial production, the glycidol route might be preferred for its high regioselectivity, potentially leading to a purer product and simpler purification process. Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their specific needs.

References

Inter-laboratory Validation of 3-(3-Methoxyphenoxy)propane-1,2-diol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed methodologies for the analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol (3-MPD), a compound relevant as a potential metabolite and as an impurity in technical glycerol.

An internationally validated method for the determination of 3-MPD in wine has been established through a collaborative study involving eleven laboratories, as detailed by the International Organisation of Vine and Wine (OIV).[1] This guide summarizes the key findings and experimental protocols from this inter-laboratory validation, offering a benchmark for analytical performance.

Quantitative Performance Data

The performance of the gas chromatography-mass spectrometry (GC-MS) method for the quantification of 3-MPD was evaluated across a concentration range of 0.1 to 0.8 mg/L in various types of wine, including white, red, sweet, and dry.[1] The precision of the method, determined through an inter-laboratory study, is presented below.

Performance CharacteristicValueNotes
Repeatability (r)Statistically significantly correlated with the concentration of the analyte.Within-laboratory precision.
Reproducibility (R)Statistically significantly correlated with the concentration of the analyte.Between-laboratory precision.
Standard Deviation of Repeatability (Sr)Statistically significantly correlated with the concentration of the analyte.-
Standard Deviation of Reproducibility (SR)Statistically significantly correlated with the concentration of the analyte.-

Further details on the statistical correlation are available in the annexes of the OIV publication.[1] The limit of detection (LOD) and limit of quantification (LOQ) are dependent on the individual measurement conditions and are to be determined by the user of the method.[1]

Experimental Protocols

A detailed methodology for the analysis of 3-MPD is crucial for reproducing the validated results. The following protocol is based on the internationally validated method.[1]

Sample Preparation

The sample preparation involves a salting-out and liquid-liquid extraction procedure:

  • The analytes and an internal standard are salted-out by the addition of a salt.

  • Extraction is performed using diethyl ether.

  • The resulting extracts are analyzed directly by GC-MS.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The instrumental analysis is carried out using a GC-MS system with the following conditions:

  • Column: A polar column is used for the separation.[1]

  • Detection: Detection is performed in the selected ion monitoring (SIM) mode.[1]

  • Confirmation Criteria:

    • The relative retention time of the analyte should be within a margin of 0.5% of the standard.[1]

    • An ion ratio of 75/61 for 3-MPD is used for confirmation and should be within 20% of that found in the spiked sample.[1]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Wine Sample salting_out Salting-out with Salt & Internal Standard Addition sample->salting_out extraction Liquid-Liquid Extraction (Diethyl Ether) salting_out->extraction gc_ms GC-MS System (Polar Column) extraction->gc_ms Inject Extract detection Detection (SIM Mode) m/z 75, 61 gc_ms->detection data_analysis Data Analysis (Quantification & Confirmation) detection->data_analysis

Experimental workflow for 3-MPD analysis.

This guide provides a comprehensive overview of the inter-laboratory validated method for the analysis of this compound. The presented data and protocols can serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development, enabling them to implement a robust and reliable analytical method.

References

Efficacy of 3-Aryloxypropane-1,2-diol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships and pharmacological effects of 3-aryloxypropane-1,2-diol derivatives, with a focus on analogs of Guaifenesin.

Introduction

Derivatives of 3-aryloxypropane-1,2-diol represent a significant class of compounds with a range of pharmacological activities, most notably as centrally acting muscle relaxants and expectorants. The archetypal member of this class is Guaifenesin, 3-(2-methoxyphenoxy)propane-1,2-diol, which is widely used in cough and cold remedies. While extensive research has been conducted on Guaifenesin, direct comparative efficacy studies of its positional isomers, such as 3-(3-methoxyphenoxy)propane-1,2-diol and 3-(4-methoxyphenoxy)propane-1,2-diol, and other derivatives are limited in publicly available literature. This guide provides a comparative overview based on established structure-activity relationships (SAR) within this chemical class, drawing inferences from studies on Guaifenesin and related compounds.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 3-aryloxypropane-1,2-diol derivatives is intricately linked to their molecular structure. Key structural features that influence efficacy include the substitution pattern on the phenoxy ring and the stereochemistry of the propane-1,2-diol moiety.

Impact of Methoxy Group Position

While direct comparative data is scarce, the position of the methoxy group on the phenyl ring is known to influence the pharmacological profile of these compounds.

  • 2-Methoxy Position (Guaifenesin): This substitution pattern is well-established for its expectorant and muscle relaxant properties. The proximity of the methoxy group to the ether linkage may influence the conformation of the molecule and its interaction with biological targets.

The Critical Role of Stereochemistry

The propane-1,2-diol backbone contains a chiral center, leading to the existence of (R) and (S) enantiomers. Pharmacological studies of Guaifenesin have demonstrated that stereochemistry plays a crucial role in its biological activity. It has been reported that the (S)-(+)-enantiomer of Guaifenesin is the more active expectorant. This highlights the stereospecificity of the biological target and underscores the importance of evaluating individual enantiomers for optimal efficacy.

Comparative Efficacy Overview

Due to the lack of direct comparative studies on this compound derivatives, this section will focus on the known efficacy of Guaifenesin as a representative of this class and its comparison with a closely related derivative, Methocarbamol.

Methocarbamol is a carbamate derivative of Guaifenesin and is utilized as a centrally-acting skeletal muscle relaxant. While both compounds share a common structural heritage, their pharmacological applications and efficacy profiles differ.

CompoundPrimary IndicationMechanism of Action (Proposed)Efficacy Highlights
Guaifenesin Expectorant, Muscle RelaxantIncreases the volume and reduces the viscosity of respiratory tract secretions. May also act as an NMDA receptor antagonist.Effective in thinning and loosening mucus. Also demonstrates muscle relaxant properties.
Methocarbamol Skeletal Muscle SpasmsCentral nervous system depression, leading to skeletal muscle relaxation.Used for the relief of discomfort associated with acute, painful musculoskeletal conditions.

Experimental Protocols

While specific experimental data for the comparative efficacy of this compound derivatives is not available, the following outlines a general methodology that could be employed for such a study, based on standard pharmacological screening procedures for muscle relaxant and expectorant activities.

In-vivo Muscle Relaxant Activity Assay (Rotarod Test)
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Mice are trained to remain on the rotating rod (e.g., at 25 rpm) for a set period (e.g., 5 minutes).

    • Animals are divided into control and test groups. The control group receives the vehicle, and the test groups receive different doses of the 3-aryloxypropane-1,2-diol derivatives intraperitoneally.

    • At specified time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are placed back on the rotating rod.

    • The time each mouse remains on the rod is recorded. A fall from the rod is considered the endpoint.

    • The percentage of animals exhibiting motor incoordination is calculated for each group.

Expectorant Activity Assay (Phenol Red Secretion Model)
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Mice are divided into control and test groups.

    • The test compounds are administered orally.

    • After a set time (e.g., 30 minutes), a solution of phenol red (a pH indicator) is injected intraperitoneally.

    • After another interval (e.g., 30 minutes), the animals are euthanized, and the trachea is dissected.

    • The tracheal secretion is collected by washing the trachea with a saline solution.

    • The amount of phenol red in the tracheal washing is quantified spectrophotometrically, which serves as an index of respiratory tract fluid secretion.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the different derivatives and their potential activities, a conceptual diagram is presented below.

SAR_Concept cluster_derivatives 3-Aryloxypropane-1,2-diol Derivatives cluster_factors Key Efficacy Modulators Guaifenesin 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) Stereochem Stereochemistry ((S)-enantiomer more active) Guaifenesin->Stereochem Demonstrated Importance Meta_isomer This compound Methoxy_pos Methoxy Group Position (Influences activity) Meta_isomer->Methoxy_pos Para_isomer 3-(4-Methoxyphenoxy)propane-1,2-diol Para_isomer->Methoxy_pos

A Comparative Guide to the Purification of Aryloxypropanediols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of aryloxypropanediols, a class of compounds with significant applications in the pharmaceutical industry as muscle relaxants, expectorants, and preservatives, is of paramount importance. The presence of impurities, arising from starting materials, by-products, or degradation products, can compromise the safety and efficacy of the final drug substance. This guide provides an objective comparison of common purification methods for aryloxypropanediols, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Purification Methods

The selection of a purification method depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the nature of the impurities. The following table summarizes the performance of three common purification techniques—recrystallization, melt crystallization, and flash chromatography—for various aryloxypropanediols.

Purification MethodAryloxypropanediolInitial PurityFinal PurityYieldScaleKey AdvantagesKey Disadvantages
Recrystallization Guaifenesin89% e.e.>99.8% e.e.~67%Lab to PilotSimple, cost-effective, can achieve high purity.Can have lower yields, requires suitable solvent.
Melt Crystallization ChlorphenesinNot specified98-99.8%90-98%Lab to IndustrialSolvent-free, high yield, environmentally friendly.Requires specialized equipment, not suitable for all compounds.
Flash Chromatography Guaifenesin (enantiomers)Not specifiedHighNot specifiedLabFast, effective for complex mixtures.Requires solvent, can be costly on a large scale.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. For aryloxypropanediols, common impurities include:

  • Residual starting materials: Unreacted phenols (e.g., p-chlorophenol in chlorphenesin synthesis) or epoxides.[1]

  • Isomers: Positional isomers formed during the synthesis (e.g., the β-isomer of guaifenesin).

  • By-products: Compounds formed through side reactions.

  • Degradation products: Resulting from instability of the aryloxypropanediol under certain conditions.

For instance, crude guaifenesin may contain impurities such as 2-methoxyphenol (guaiacol) and the β-isomer, 2-(2-methoxyphenoxy)propane-1,3-diol.[2][3] In the synthesis of chlorphenesin , residual p-chlorophenol is a common impurity that needs to be removed.[1]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and adapting purification processes. Below are protocols for three distinct purification techniques, accompanied by workflow diagrams generated using Graphviz.

Recrystallization of Guaifenesin

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. For aryloxypropanediols like guaifenesin, this method can be highly effective in removing impurities and enhancing enantiomeric purity.[4]

Experimental Protocol:

  • Dissolution: Dissolve the crude enantiomerically enriched (R)-guaifenesin (e.g., 89% e.e.) in a minimal amount of hot absolute ethanol. For example, 8.8 g of crude product can be dissolved in 13 g of hot ethanol.[4]

  • Cooling and Crystallization: Allow the solution to cool slowly to ambient temperature. The desired enantiomer will crystallize out of the solution, leaving the impurities and the other enantiomer more soluble in the mother liquor.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals.

  • Repeated Recrystallization (Optional): For even higher purity, the recrystallization process can be repeated. For instance, a second recrystallization of the 97% e.e. product in 10 g of hot ethanol can yield a product with an e.e. of 99.8%.[4]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Guaifenesin dissolve Dissolve crude->dissolve solvent Hot Ethanol solvent->dissolve cool Cool to Ambient Temp dissolve->cool crystals Crystal Formation cool->crystals filter Filter crystals->filter wash Wash with Cold Ethanol filter->wash dry Dry wash->dry pure Pure Guaifenesin dry->pure

Recrystallization workflow for guaifenesin.
Melt Crystallization of Chlorphenesin

Melt crystallization is a purification technique that involves melting the crude product and then slowly cooling it to induce crystallization. This solvent-free method is environmentally friendly and can achieve high purity and yield.[5]

Experimental Protocol:

  • Melting: Add the crude chlorphenesin product to a melt crystallization reactor and heat to completely melt the solid.

  • Cooling Crystallization: Adjust the temperature and then cool the melt at a controlled rate to the final crystallization temperature. Maintain this temperature to allow for sufficient crystallization.

  • Mother Liquor Discharge: Completely discharge the crystallization mother liquor.

  • Sweating: Heat the crystal layer at a controlled rate to a final "sweating" temperature. During this step, trapped impurities within the crystals will melt and be discharged as "sweat." Maintain this temperature to drain the sweat completely.

  • Melting and Collection: Raise the temperature again to completely melt the purified crystal layer and then discharge the final product.

Melt_Crystallization_Workflow cluster_melting Melting cluster_crystallization Crystallization cluster_separation1 Separation 1 cluster_sweating Sweating cluster_collection Collection crude Crude Chlorphenesin melt Melt in Reactor crude->melt cool Controlled Cooling melt->cool crystallize Hold for Crystallization cool->crystallize discharge_ml Discharge Mother Liquor crystallize->discharge_ml heat_sweat Controlled Heating discharge_ml->heat_sweat discharge_sweat Discharge Sweat heat_sweat->discharge_sweat melt_final Melt Purified Crystals discharge_sweat->melt_final collect Collect Pure Chlorphenesin melt_final->collect

Melt crystallization workflow for chlorphenesin.
Flash Chromatography of Guaifenesin Enantiomers

Flash chromatography is a rapid form of column chromatography that uses pressure to speed up the flow of the mobile phase. It is particularly useful for the separation of compounds with similar polarities, such as enantiomers, on a chiral stationary phase.

Experimental Protocol:

  • Column Preparation: Pack a glass column (e.g., 250x30mm) with a chiral stationary phase (e.g., Chiralpak OD 20µm).

  • Equilibration: Equilibrate the column with the mobile phase, a mixture of hexane and ethanol (e.g., 80:20 v/v).

  • Sample Preparation: Dissolve the crude guaifenesin in the mobile phase to a known concentration (e.g., 20 g/L).

  • Injection: Inject the sample solution onto the column using an external injection pump.

  • Elution: Elute the column with the mobile phase at a constant flow rate (e.g., 200 mL/min) in isocratic mode.

  • Detection and Fraction Collection: Monitor the column effluent with a UV detector and collect the fractions corresponding to each enantiomer as they elute.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Isolation column_prep Pack & Equilibrate Chiral Column inject Inject Sample column_prep->inject sample_prep Dissolve Crude Guaifenesin sample_prep->inject elute Isocratic Elution (Hexane/Ethanol) inject->elute detect UV Detection elute->detect collect Collect Fractions detect->collect evaporate Evaporate Solvent collect->evaporate pure Pure Enantiomers evaporate->pure

Flash chromatography workflow for guaifenesin enantiomers.

Conclusion

The choice of purification method for aryloxypropanediols is a critical step in ensuring the quality and safety of the final product. Recrystallization offers a simple and effective method for achieving high purity, particularly for enhancing the enantiomeric excess of chiral aryloxypropanediols. Melt crystallization presents a green and efficient alternative for industrial-scale purification, eliminating the need for solvents. Flash chromatography provides a rapid and powerful tool for the separation of complex mixtures, including enantiomers, at the laboratory scale. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to optimize their purification strategies and obtain aryloxypropanediols of the required purity for their intended applications.

References

A Comparative Guide to Reference Standards for the Analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical reference standards for 3-(3-Methoxyphenoxy)propane-1,2-diol, a known metabolite of mephenoxalone and a related compound of guaifenesin.[1] The selection of a high-quality, reliable reference standard is critical for accurate and reproducible results in research, quality control, and drug development. This document outlines the available standards, their comparative analytical data, and the experimental protocols used for their characterization.

Comparative Analysis of Reference Standards

The primary attributes for comparing reference standards include purity, format, and the extent of analytical characterization provided by the supplier. While specific purity data from comparative studies is not always publicly available, suppliers of certified reference materials (CRMs) and pharmaceutical secondary standards provide a certificate of analysis with detailed information.

Table 1: Comparison of Commercially Available Reference Standards for this compound and Related Compounds

Supplier/TypeProduct NameCAS NumberPurity/GradeAnalytical Techniques Provided
Sigma-Aldrich 3-(2-methoxyphenoxy)-1,2-propanediol93-14-1Certified Reference Material, Pharmaceutical Secondary StandardHPLC, Mass Spectrometry, ¹H-NMR, IR, TGA
Thermo Fisher Scientific 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+%93-14-1≥98.0% (HPLC)HPLC
Benchchem This compound17131-51-0Research GradeNot specified, for research use only
USP Guaifenesin RS, Isoguaifenesin RS, Guaiacol RS93-14-1 (Guaifenesin)Reference StandardAs per USP monograph
LGC Standards (±)-3-(2-Methoxy-d3-phenoxy)-1,2-propanediol1189924-85-3Isotopically Labeled StandardNot specified

Note: 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin) is a positional isomer and a closely related, often analyzed compound.[2][3]

Experimental Protocols for Analysis

The analysis of this compound and its related impurities is predominantly performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A common analytical technique for the quantification of guaifenesin and its impurities, including this compound, is Reverse-Phase HPLC (RP-HPLC).[4][5][6][7]

Objective: To separate and quantify this compound and other related impurities in a drug substance or formulation.

Instrumentation:

  • HPLC system with a UV/Vis or PDA detector.[7]

  • Waters Alliance 2695 separation module or equivalent.[7]

  • Empower 2 software for data acquisition and processing.[7]

Chromatographic Conditions (Example): [7]

  • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 90:10 (v/v) mixture of 0.02 M KH₂PO₄ (pH 3.2) and methanol.[7]

  • Mobile Phase B: 10:90 (v/v) mixture of 0.02 M KH₂PO₄ (pH 3.2) and methanol.[7]

  • Gradient Program: A time-based gradient is typically employed to achieve optimal separation. For example, starting with 100% Mobile Phase A and gradually increasing the percentage of Mobile Phase B.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: 273 nm.[7]

Preparation of Solutions:

  • Standard Solution: A stock solution of the this compound reference standard is prepared in a suitable diluent (e.g., methanol or a mixture of mobile phases). Working standards are prepared by diluting the stock solution to the desired concentration.

  • Sample Solution: The sample containing the analyte is dissolved in the diluent to a known concentration.

System Suitability: Before sample analysis, the chromatographic system is evaluated to ensure it is performing correctly. This typically involves injecting a system suitability solution containing the analyte and known impurities to assess parameters like resolution, tailing factor, and theoretical plates.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Trace Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including 3-methoxypropane-1,2-diol, a related compound.[8][9]

Objective: To detect and quantify trace levels of 3-methoxypropane-1,2-diol.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., triple quadrupole).[10]

  • VF-5ms capillary column (30m × 0.25mm i.d., 0.25µm film thickness) or equivalent.[10]

Chromatographic Conditions (Example): [8]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Injector Temperature: 250°C.[8]

  • Injection Mode: Splitless.[8]

  • Oven Temperature Program: An initial temperature of 90°C, held for 2 minutes, then ramped to 165°C at 10°C/min, held for 6 minutes, and then ramped to 250°C at 4°C/min, with a final hold.[8]

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[8]

Sample Preparation:

  • Liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from the sample matrix and concentrate it before injection.

Visualizations

Metabolic Pathway of Mephenoxalone

The following diagram illustrates the metabolic degradation of mephenoxalone, which can lead to the formation of this compound.

mephenoxalone_metabolism mephenoxalone Mephenoxalone hydrolysis Ring Opening (Hydrolysis) mephenoxalone->hydrolysis Metabolic Enzymes metabolite This compound hydrolysis->metabolite excretion Excretion metabolite->excretion

Caption: Metabolic pathway of Mephenoxalone.

Analytical Workflow for Reference Standard Comparison

This workflow outlines the key steps in comparing different reference standards for analytical use.

analytical_workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Selection procure Procure Reference Standards (A, B, C) visual Visual Inspection (Color, Form) procure->visual hplc HPLC Analysis (Purity, Impurities) visual->hplc gcms GC-MS Analysis (Volatile Impurities) visual->gcms spectroscopy Spectroscopic Analysis (¹H-NMR, IR, Mass) visual->spectroscopy compare Compare Data (Purity, Stability, Cost) hplc->compare gcms->compare spectroscopy->compare select Select Optimal Standard compare->select

Caption: Workflow for comparing analytical reference standards.

References

Safety Operating Guide

Personal protective equipment for handling 3-(3-Methoxyphenoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(3-Methoxyphenoxy)propane-1,2-diol (CAS No. 17131-51-0) is readily available. This guide is based on the safety information for its close structural isomer, 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin, CAS No. 93-14-1), and general laboratory safety principles. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with the structural isomer, Guaifenesin, include acute oral toxicity, skin irritation, and serious eye irritation.[1] Therefore, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Follow glove manufacturer's specifications for breakthrough time and permeation rate.
Lab coat or chemical-resistant apron.To prevent skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation.If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Hand Hygiene Wash hands thoroughly after handling.Prevents accidental ingestion and skin contamination.

II. Operational Plan for Safe Handling

Adherence to a strict operational plan is essential for minimizing risks when working with this compound.

A. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and a safety shower.

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. For liquids, use appropriate pipettes or graduated cylinders.

  • During Experimentation: Keep containers closed when not in use. Avoid direct contact with the chemical. If heating the substance, do so in a controlled manner within the fume hood.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

A. Waste Segregation:

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container.

  • Unused Chemical: Unused or waste this compound should be collected in a separate, clearly labeled, and sealed container.

B. Disposal Method:

  • Dispose of all chemical waste through your institution's hazardous waste management program. Do not pour this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EH&S Protocol cleanup_waste->cleanup_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.